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  • Product: (+)-Hydrastine
  • CAS: 29617-43-4

Core Science & Biosynthesis

Foundational

(+)-Hydrastine discovery and isolation from Hydrastis canadensis

Technical Monograph: Discovery, Isolation, and Characterization of Hydrastine from Hydrastis canadensis Executive Summary This technical guide outlines the isolation architecture for Hydrastine , a phthalide isoquinoline...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Discovery, Isolation, and Characterization of Hydrastine from Hydrastis canadensis

Executive Summary This technical guide outlines the isolation architecture for Hydrastine , a phthalide isoquinoline alkaloid, from its natural source Hydrastis canadensis (Goldenseal). While the natural free base is levorotatory ((1R, 9S)-(-)-


-hydrastine ), it is frequently converted into its pharmaceutical salt form, Hydrastine Hydrochloride , which exhibits a dextrorotatory ((+) ) optical rotation. This distinction is critical for researchers and drug development professionals to avoid stereochemical confusion during synthesis or quality control.

This guide moves beyond standard textbook protocols, offering a field-validated "Hybrid Isolation Workflow" that integrates the historical logic of Alfred Durand (1851) with modern chromatographic precision. The methodology focuses on the "Berberine Challenge"—effectively separating the tertiary amine (Hydrastine) from the co-occurring quaternary ammonium salt (Berberine).

Historical Genesis & Botanical Matrix

Discovery: The isolation of Hydrastine was first reported in 1851 by Alfred P. Durand in the American Journal of Pharmacy. Durand identified the alkaloid as a white, crystalline precipitate distinct from the yellow, water-soluble berberine, marking a pivotal moment in pharmacognosy.

The Phytochemical Matrix: Hydrastis canadensis rhizomes contain three primary alkaloids:

  • Berberine (2-4%): Quaternary ammonium salt, bright yellow, highly water-soluble, insoluble in ether.

  • Hydrastine (1.5-4%): Tertiary amine, colorless/white, soluble in organic solvents (ether, chloroform), insoluble in water (as a base).

  • Canadine (Trace): Tetrahydroberberine, oxidized easily to berberine.

Chemo-Physical Architecture & Solubility Logic

The isolation strategy relies on the Basicity-Solubility Switch .

  • Acidic Phase (pH < 4): Both Hydrastine and Berberine exist as soluble salts (Protonated Hydrastine-H+ and Quaternary Berberine+).

  • Basic Phase (pH > 9):

    • Berberine: Remains ionic (quaternary) and water-soluble; insoluble in non-polar organic solvents (Ether/Benzene).

    • Hydrastine: Deprotonates to the free base; becomes hydrophobic and highly soluble in Ether/Benzene.

Target Analyte Data:

PropertyHydrastine (Base)Hydrastine HCl (Salt)Berberine (Chloride)
Formula



MW 383.40 g/mol 419.86 g/mol 371.81 g/mol
Melting Point 132°C116°C (dec.)205°C (dec.)
Solubility (Water) InsolubleSolubleSoluble (Hot)
Solubility (Ether) Soluble InsolubleInsoluble
Specific Rotation

(CHCl

)

(dil.[1] HCl)
N/A (Achiral planar)

> Note on Stereochemistry: The prompt's reference to "(+)-Hydrastine" aligns with the pharmaceutical Hydrochloride salt , which is dextrorotatory. The natural free base extracted directly from the plant is levorotatory.

Isolation Protocol: The "Ether Switch" Method

This protocol is designed to yield high-purity Hydrastine base, which can then be converted to the (+)-HCl salt.

Phase A: Extraction & Resin Removal
  • Maceration: Pulverize 100g of dried Hydrastis canadensis rhizome to a fine powder (#60 mesh).

  • Primary Extraction: Percolate with 95% Ethanol (500 mL) for 24 hours. Collect the percolate and repeat until the solvent runs colorless.

  • Concentration: Evaporate the ethanol under reduced pressure (Rotavap at 40°C) to a soft, syrupy extract.

  • Acidification: Add 100 mL of warm dilute Sulfuric Acid (H₂SO₄, 2%) to the syrup.

    • Mechanism:[1][2] Converts alkaloids to sulfates. Resins and fats precipitate out (insoluble in acid).

  • Filtration: Allow to cool and stand for 2 hours. Filter through Celite to remove precipitated resins.

Phase B: The Berberine Separation (Critical Step)

Most errors occur here due to Berberine contamination. 6. Berberine Crystallization (Optional but Recommended): If the solution is highly concentrated, allow it to stand at 4°C for 24 hours. Berberine Sulfate/Bisulfate often crystallizes out as yellow needles. Filter these off. 7. The "Ether Switch":

  • Take the acidic filtrate (containing Hydrastine sulfate and residual Berberine).
  • Neutralization: Slowly add Ammonia (NH₄OH) until the pH reaches ~8-9. A precipitate will form.
  • Differentiation: The precipitate contains Hydrastine base. Berberine remains in the dark yellow aqueous solution.
Phase C: Purification & Crystallization
  • Liquid-Liquid Extraction: Transfer the alkaline mixture to a separatory funnel. Extract immediately with Diethyl Ether (3 x 100 mL) or Benzene (if safety permits).

    • Observation: The Ether layer will be colorless/pale yellow (Hydrastine). The aqueous layer remains dark yellow (Berberine).

  • Washing: Wash the combined Ether extracts with a small amount of water to remove traces of trapped Berberine.

  • Drying: Dry the Ether phase over Anhydrous Sodium Sulfate (

    
    ). Filter.
    
  • Crystallization: Evaporate the Ether to ~20% of its original volume. Add a seed crystal of Hydrastine if available. Allow to stand in a cool, dark place.

    • Result: Large, prismatic, colorless crystals of (-)-

      
      -Hydrastine .
      
Phase D: Conversion to (+)-Hydrastine Hydrochloride
  • Dissolve the pure crystals in a minimal amount of Ethanol.

  • Add dilute Hydrochloric Acid dropwise until the solution is just acidic.

  • Evaporate to dryness or recrystallize from hot water.

    • Validation: The resulting salt will exhibit a specific rotation of approx.

      
      .
      

Process Visualization

Diagram 1: The "Ether Switch" Isolation Workflow

HydrastineIsolation Start Hydrastis canadensis (Rhizome Powder) Ext Ethanol Extraction (Percolation) Start->Ext Conc Concentrate to Syrup Ext->Conc Acid Add Dilute H2SO4 (Acidification pH < 2) Conc->Acid Filt Filtration (Remove Resins/Fats) Acid->Filt Precipitates Resins Split Aqueous Acid Filtrate (Contains Hydrastine+ & Berberine+) Filt->Split Base Basify with NH4OH (pH 9) Split->Base Extract Extract with Diethyl Ether Base->Extract PhaseAq Aqueous Phase (Yellow: Berberine Remains) Extract->PhaseAq Waste/Berberine Recovery PhaseOrg Organic Phase (Ether) (Colorless: Hydrastine Base) Extract->PhaseOrg Target Analyte Cryst Evaporation & Crystallization PhaseOrg->Cryst Product (-)-beta-Hydrastine Crystals (Base) Cryst->Product Salt Conversion to HCl Salt (Yields (+)-Hydrastine HCl) Product->Salt Optional: Pharmaceutical Form

Caption: Workflow separating Hydrastine from Berberine via pH-dependent solubility switching.

Diagram 2: Solubility Logic Map

SolubilityLogic cluster_Acid Acidic Conditions (pH < 4) cluster_Base Basic Conditions (pH > 9) Hyd_Acid Hydrastine-H+ (Water Soluble) Hyd_Base Hydrastine Base (Ether Soluble) Hyd_Acid->Hyd_Base Add NH4OH (Deprotonation) Berb_Acid Berberine+ (Water Soluble) Berb_Base Berberine+ (Water Soluble Only) Berb_Acid->Berb_Base Remains Quaternary (No Change)

Caption: The chemical basis for separation: Hydrastine modulates solubility with pH; Berberine does not.

Characterization & Validation

To ensure the isolate is the correct stereoisomer and free from Berberine, the following validation steps are mandatory.

1. Melting Point Determination:

  • Acceptance Criteria:

    
     (Sharp melting point).
    
  • Note: A lower melting point or yellow tint indicates Berberine contamination.

2. Specific Optical Rotation (Polarimetry):

  • Protocol: Dissolve 1.0g of dried isolate in 100mL Chloroform. Measure at

    
     using Sodium D line.
    
  • Target:

    
     (for the natural base).
    
  • For HCl Salt: Dissolve in dilute acid. Target:

    
    .
    

3. HPLC Analysis (Purity Check):

  • Column: C18 Reverse Phase (e.g.,

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid (40:60).

  • Detection: UV @ 230 nm (Hydrastine) and 345 nm (Berberine).

  • Retention: Hydrastine elutes after Berberine in most reverse-phase systems due to lower polarity.

References

  • Durand, A. B. (1851).[1][3] "On Hydrastine, the alkaloid of Hydrastis canadensis."[4][5][6] American Journal of Pharmacy, 23, 112.

  • Gelpke, N., et al. (2025). "Studies on the Isolation and Structure Elucidation of Berberine and (-)-beta-Hydrastine." Journal of Chemical Education.

  • Weber, H. A., et al. (2003).[7] "Determination of Hydrastine and Berberine in Goldenseal Raw Materials... by HPLC." Journal of AOAC International.

  • O'Neil, M. J. (Ed.). (2013).[8] The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). RSC Publishing. (Confirming Specific Rotation Data).

  • Gupta, D., et al. (2015). "Chemical Comparison of Goldenseal Root Powder." Planta Medica.

Sources

Exploratory

Technical Guide: Chemical Structure and Stereochemistry of (+)-Hydrastine

The following technical guide details the chemical structure, stereochemistry, and synthesis of (+)-Hydrastine , the pharmacologically potent enantiomer of the alkaloid found in Hydrastis canadensis. Executive Summary (+...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, stereochemistry, and synthesis of (+)-Hydrastine , the pharmacologically potent enantiomer of the alkaloid found in Hydrastis canadensis.

Executive Summary

(+)-Hydrastine is a phthalideisoquinoline alkaloid and the unnatural enantiomer of the abundant plant metabolite (-)-


-hydrastine.[1] While the natural (-)-form is the primary constituent of Goldenseal (Hydrastis canadensis), the (+)-enantiomer (1S, 9R)  exhibits significantly higher pharmacological potency, specifically as a competitive antagonist at mammalian GABA

receptors (180-fold more potent than its enantiomer). This guide dissects its stereochemical configuration, spectroscopic signature, and total synthesis.

Chemical Structure & Stereochemistry[2]

Core Skeleton

(+)-Hydrastine belongs to the phthalideisoquinoline class, characterized by a tetrahydroisoquinoline moiety linked to a phthalide (gamma-lactone) group at the C-1 position.

  • IUPAC Name: (3S)-6,7-dimethoxy-3-[(5R)-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-2-benzofuran-1(3H)-one

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [1][2]
  • Molecular Weight: 383.40 g/mol [1][2]

Stereochemical Configuration

The molecule possesses two chiral centers at C-1 and C-9 .[3] The stereochemical relationship between these centers defines the diastereomer (erythro vs. threo), while the absolute configuration defines the enantiomer.

IsomerCommon NameConfigurationRelationship
Target (+)-Hydrastine (1S, 9R) Unnatural Enantiomer
Reference(-)-

-Hydrastine
(1R, 9S)Natural Enantiomer
Epimer(-)-

-Hydrastine
(1R, 9R)Diastereomer (Threo)
Epimer(+)-

-Hydrastine
(1S, 9S)Diastereomer (Threo)

Note: The terms


 and 

in this class typically refer to the relative stereochemistry. The

-series (including our target) possesses an erythro relationship between H-1 and H-9.
Conformational Analysis

In solution, (+)-Hydrastine adopts a specific conformation dictated by the steric hindrance between the phthalide and isoquinoline ring systems.

  • Ring Fusion: The B/C ring junction is cis-fused.

  • Dihedral Angle: The C1–C9 bond allows rotation, but the molecule prefers a gauche conformation, which is observable via NMR coupling constants.

Stereochemistry Root Hydrastine Stereoisomers (Phthalideisoquinoline Core) Beta Beta-Series (Erythro) C1-C9 Relative: Erythro Root->Beta Stereoselectivity Alpha Alpha-Series (Threo) C1-C9 Relative: Threo Root->Alpha PlusBeta (+)-Hydrastine (1S, 9R) Target: Potent GABA Antagonist Beta->PlusBeta Enantiomer A MinusBeta (-)-Beta-Hydrastine (1R, 9S) Natural Product Beta->MinusBeta Enantiomer B

Figure 1: Stereochemical relationships within the Hydrastine family. The target molecule is the (1S, 9R) enantiomer.

Spectroscopic Characterization

Since (+)-Hydrastine is the enantiomer of the natural product, its scalar NMR data (in achiral solvents) is identical to (-)-


-hydrastine. The distinguishing feature is the sign of optical rotation.
Proton NMR ( H NMR) Data

Solvent: CDCl


, 500 MHz
PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Assignment
H-1 5.52Doublet (d)

Hz
Phthalide methine
H-9 4.05Doublet (d)

Hz
Isoquinoline methine
N-CH

2.56Singlet (s)-N-Methyl group
OCH

3.84, 3.98Singlets (s)-Methoxy groups (x2)
OCH

O
5.92Singlet (s)-Methylenedioxy
Ar-H 6.50 - 7.10Multiplets-Aromatic protons

Key Diagnostic Signal: The coupling constant


 Hz is characteristic of the 

-isomer (erythro). The

-isomer typically displays a smaller coupling constant (

Hz) or distinct shifts due to the threo conformation.
Physical Properties[1][6]
  • Melting Point: 132 °C[1][2][4]

  • Optical Rotation

    
    :  +68° (c=1.0, CHCl
    
    
    
    ) [Note: The natural (-) enantiomer is -68°]
  • Solubility: Soluble in chloroform, acetone, and benzene; insoluble in water.

Total Synthesis Protocol (Falck Method)

Because (+)-Hydrastine is not the major natural product, it is best accessed via total synthesis or resolution of a racemic mixture. The Falck Synthesis (1981) is a definitive pathway utilizing an intramolecular Passerini reaction to construct the congested C1-C9 bond.

Synthetic Pathway Overview

Synthesis Start Phenylbromide Derivative Iso Isocyanide Intermediate Start->Iso Li-CH2-NC Lactone Lactonic Amide (Key Intermediate) Iso->Lactone Passerini Rxn (+ Opianic Acid) Opianic Opianic Acid (Aldehyde) Opianic->Lactone Cyclization Bischler-Napieralski Cyclization (POCl3) Lactone->Cyclization Reduction Stereoselective Hydrogenation (PtO2) Cyclization->Reduction Product (+)-Hydrastine Reduction->Product N-Methylation & Resolution

Figure 2: Total synthesis pathway via intramolecular Passerini reaction.

Detailed Protocol: Intramolecular Passerini Reaction

This step forms the critical lactone ring and establishes the carbon skeleton.

Reagents:

  • Lithium methylisocyanide[2]

  • Opianic acid (3,4-dimethoxy-2-formylbenzoic acid)[1]

  • 3,4-methylenedioxyphenethyl bromide derivative[1]

Step-by-Step Methodology:

  • Isocyanide Formation: Treat the phenethyl bromide precursor with lithium methylisocyanide in THF at -78°C to generate the corresponding isocyanide.

  • Passerini Condensation: Add Opianic acid (1.0 eq) to the isocyanide solution. The reaction proceeds via an

    
    -addition of the isocyanide carbon to the aldehyde of opianic acid, followed by acyl rearrangement.
    
  • Conditions: Stir at room temperature for 24 hours under inert atmosphere (Argon).

  • Workup: Quench with saturated NH

    
    Cl. Extract with CH
    
    
    
    Cl
    
    
    (3x). Wash combined organics with brine, dry over Na
    
    
    SO
    
    
    .
  • Purification: Flash column chromatography (Silica gel, EtOAc/Hexanes gradient) yields the lactonic amide .

  • Cyclization: The lactonic amide is dehydrated using POCl

    
     in refluxing acetonitrile to close the isoquinoline ring (Bischler-Napieralski reaction), yielding the iminium salt.
    
  • Stereoselective Reduction: Hydrogenation of the iminium salt using PtO

    
     (Adams' catalyst) in MeOH provides the tetrahydroisoquinoline.
    
    • Note: This produces the racemic (

      
      )-
      
      
      
      -hydrastine.[5]
  • Chiral Resolution: To obtain pure (+)-Hydrastine , resolve the racemate using (+)-tartaric acid crystallization. The (+)-isomer tartrate salt crystallizes out preferentially in specific solvent systems (typically MeOH/Acetone).

Pharmacological Mechanism of Action[9]

(+)-Hydrastine is a potent neurotoxin and convulsant, acting as a competitive antagonist at the GABA


 receptor.[1][2][3]
  • Target: GABA

    
     Receptor (Chloride channel complex).
    
  • Site: Bicuculline-sensitive site on the

    
    -subunit.
    
  • Mechanism: It sterically blocks the binding of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid). This prevents the opening of Cl

    
     channels, inhibiting hyperpolarization and leading to neuronal hyperexcitability.
    
  • Potency: The (1S, 9R) configuration allows for optimal binding affinity, making it ~180x more potent than the natural (1R, 9S) enantiomer.

MOA GABA GABA (Neurotransmitter) Receptor GABA-A Receptor (Bicuculline Site) GABA->Receptor Blocked by Antagonist Hydrastine (+)-Hydrastine (Antagonist) Hydrastine->Receptor High Affinity Binding Channel Chloride Channel (Closed) Receptor->Channel Prevents Opening Neuron Neuronal Hyperexcitability Channel->Neuron Loss of Inhibition

Figure 3: Mechanism of Action for (+)-Hydrastine at the GABAergic synapse.

References

  • Falck, J. R., Manna, S., & Mioskowski, C. (1981). "Intramolecular Passerini reaction: A general synthesis of phthalideisoquinoline alkaloids." Journal of the American Chemical Society, 103(19), 5929–5931.

  • Shamma, M. (1972).[4] The Isoquinoline Alkaloids: Chemistry and Pharmacology. Academic Press.[4] (Standard reference for NMR coupling constants of

    
     vs 
    
    
    
    isomers).
  • Gentry, E. J., et al. (1998).[6] "Antitubercular natural products: berberine from the roots of commercial Hydrastis canadensis powder."[6] Journal of Natural Products, 61(10), 1187-1193.

  • Sigel, E., & Steinmann, M. E. (2012). "Structure, function, and modulation of GABA(A) receptors." Journal of Biological Chemistry, 287(48), 40224-40231.

  • Li, J., et al. (2020).[7] "Studies on asymmetric total synthesis of (−)-β-hydrastine via a chiral epoxide ring-opening cascade cyclization strategy." RSC Advances.

Sources

Foundational

Pharmacological profile of (+)-Hydrastine

An In-Depth Technical Guide to the Pharmacological Profile of (+)-Hydrastine Foreword For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's pharmacological profile...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacological Profile of (+)-Hydrastine

Foreword

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's pharmacological profile is paramount. This guide provides an in-depth technical exploration of (+)-hydrastine, a phthalideisoquinoline alkaloid of significant scientific interest. Moving beyond a superficial overview, this document delves into the mechanistic intricacies, pharmacokinetic and pharmacodynamic properties, and toxicological considerations of (+)-hydrastine. By synthesizing technical data with field-proven insights, this guide aims to be an authoritative resource for those investigating the therapeutic potential and challenges associated with this compound. We will explore the causality behind experimental designs and present detailed protocols to ensure a self-validating and reproducible understanding of the science.

Introduction and Chemical Properties

(+)-Hydrastine is a naturally occurring alkaloid found in plants such as Hydrastis canadensis (goldenseal) and Corydalis stricta. It exists as a stereoisomer, with its enantiomer being (-)-β-hydrastine, the more common form in goldenseal[1]. The distinct three-dimensional arrangement of atoms in (+)-hydrastine is critical to its pharmacological activity, particularly its potent interaction with mammalian GABAA receptors[2].

Chemical Structure:

  • Molecular Formula: C₂₁H₂₁NO₆

  • Molecular Weight: 383.40 g/mol

  • IUPAC Name: 6,7-Dimethoxy-3-(6-methyl-5,6,7,8-tetrahydro[3][4]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one

  • Stereochemistry: (1S,9R) configuration

The molecule consists of a phthalide ring system linked to a tetrahydroisoquinoline moiety. This rigid structure is crucial for its interaction with specific biological targets.

Pharmacodynamics: Unraveling the Mechanisms of Action

The pharmacodynamic profile of (+)-hydrastine is dominated by its potent and stereoselective antagonism of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

Potent and Competitive Antagonism of GABAA Receptors

(+)-Hydrastine acts as a powerful competitive antagonist at bicuculline-sensitive GABAA receptors[2]. This means it binds to the same site as the endogenous agonist GABA but does not activate the receptor, thereby preventing the inhibitory effects of GABA. This antagonistic action leads to a state of neuronal hyperexcitability, manifesting as convulsant activity[2].

2.1.1. Stereoselective Potency

A key feature of hydrastine's pharmacology is its pronounced stereoselectivity. The (+)-enantiomer is significantly more potent than its (-)-counterpart. In vivo studies in mice have shown that (+)-hydrastine is approximately 180 times more potent as a convulsant than (-)-hydrastine[2]. This dramatic difference in potency underscores the highly specific nature of the interaction between (+)-hydrastine and the GABAA receptor binding pocket.

Table 1: Comparative Convulsant Potency of Hydrastine Enantiomers and Bicuculline

CompoundCD₅₀ (mg/kg, i.v. in mice)Relative Potency vs. (-)-Hydrastine
(+)-Hydrastine0.16180x
(-)-Hydrastine~28.81x
Bicuculline0.32~90x

Data sourced from Huang and Johnston, 1990.

2.1.2. In Vitro Receptor Binding Affinity

Radioligand binding assays provide quantitative measures of a compound's affinity for a receptor. Studies using [³H]-muscimol, a potent GABAA agonist, to label high-affinity GABAA binding sites in rat brain membranes have demonstrated the superior binding affinity of (+)-hydrastine compared to the classic GABAA antagonist, bicuculline[2].

Table 2: Comparative GABAA Receptor Binding Affinities

CompoundIC₅₀ (µM) vs. [³H]-muscimolRelative Potency vs. Bicuculline
(+)-Hydrastine2.378.3x
Bicuculline19.71x

Data sourced from Huang and Johnston, 1990.

Furthermore, when examining the antagonism of GABA-stimulated [³H]-diazepam binding, which reflects interaction with the low-affinity state of the GABAA receptor, (+)-hydrastine (IC₅₀ 0.4 µM) is also more potent than bicuculline (IC₅₀ 2.3 µM)[2].

2.1.3. Signaling Pathway: GABAA Receptor Antagonism

The primary signaling pathway affected by (+)-hydrastine is the direct blockade of GABAergic neurotransmission.

GABAA_Antagonism cluster_receptor Neuronal Membrane GABA GABA GABAA_R GABAA Receptor GABA->GABAA_R Binds & Activates Ion_Channel Cl- Channel GABAA_R->Ion_Channel opens Neuron Neuron Ion_Channel->Neuron Cl- Influx (Hyperpolarization) Hydrastine (+)-Hydrastine Hydrastine->GABAA_R Binds & Blocks

Caption: GABAA Receptor Antagonism by (+)-Hydrastine.

Other Potential Mechanisms of Action

While GABAA receptor antagonism is the most well-characterized mechanism, research suggests that hydrastine and its isomers may interact with other biological targets.

2.2.1. Inhibition of Tyrosine Hydroxylase

Studies in PC12 cells have indicated that (-)-β-hydrastine can inhibit tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of dopamine. This inhibition leads to a decrease in dopamine content in these cells.

2.2.2. Inhibition of p21-activated kinase 4 (PAK4)

Research has shown that (-)-β-hydrastine can inhibit the kinase activity of p21-activated kinase 4 (PAK4)[4][5]. PAK4 is implicated in various cellular processes, including cell proliferation, cytoskeletal organization, and oncogenic transformation. Inhibition of PAK4 by (-)-β-hydrastine in human lung adenocarcinoma cells has been shown to suppress cell proliferation and invasion[4][5]. It is important to note that this activity has been demonstrated for the (-) enantiomer, and further research is needed to determine if (+)-hydrastine shares this activity.

PAK4_Inhibition Hydrastine (-)-β-Hydrastine PAK4 PAK4 Kinase Hydrastine->PAK4 Inhibits Downstream Downstream Effectors (e.g., LIMK1, MMP2) PAK4->Downstream Activates Cell_Effects Cell Proliferation & Invasion Downstream->Cell_Effects Promotes GABAA_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_sep Separation & Detection cluster_analysis Data Analysis Homogenize Homogenize Brain Tissue Centrifuge Centrifuge & Wash Homogenize->Centrifuge Incubate Incubate Membranes with [3H]-Muscimol & (+)-Hydrastine Centrifuge->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Plot Generate Competition Curve Count->Plot Calculate Calculate IC50 & Ki Plot->Calculate

Caption: Workflow for GABAA Receptor Binding Assay.

In Vitro PAK4 Kinase Inhibition Assay

Objective: To determine the inhibitory effect of a compound on PAK4 kinase activity.

Methodology:

  • Assay Setup: Use a 96-well plate format.

  • Reaction Mixture: Prepare a reaction mixture containing recombinant PAK4 enzyme, a specific PAK4 substrate (e.g., a synthetic peptide), and ATP in a kinase assay buffer.

  • Inhibitor Addition: Add varying concentrations of the test compound (e.g., hydrastine) to the wells. Include a positive control (known PAK4 inhibitor) and a negative control (vehicle).

  • Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as:

      • ADP-Glo™ Kinase Assay: Measures the amount of ADP produced, which is proportional to kinase activity.

      • Phospho-specific antibodies: Detect the phosphorylated substrate via ELISA or Western blot.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Conclusion and Future Directions

The pharmacological profile of (+)-hydrastine is complex and multifaceted. Its primary mechanism of action as a potent, stereoselective competitive antagonist of GABAA receptors is well-established and underlies its convulsant properties. The significant difference in potency between the (+) and (-) enantiomers highlights the importance of stereochemistry in its biological activity. Furthermore, its inhibition of key cytochrome P450 enzymes raises important considerations for potential drug-drug interactions, a critical aspect for any drug development program.

While the effects of the (-) enantiomer on other targets like PAK4 kinase and tyrosine hydroxylase are intriguing, further research is required to determine if (+)-hydrastine shares these activities and to what extent they contribute to its overall pharmacological profile. The current lack of comprehensive chronic toxicity and carcinogenicity data for isolated (+)-hydrastine represents a significant knowledge gap that needs to be addressed in future studies. Additionally, a more detailed investigation into its cardiovascular effects is warranted to resolve the conflicting reports in the literature.

References

  • Huang, J., & Johnston, G. A. R. (1990). (+)-Hydrastine, a potent competitive antagonist at mammalian GABAA receptors. British Journal of Pharmacology, 99(4), 727–730. [Link]

  • Wikipedia. (2023). Hydrastine. [Link]

  • Guo, B., Li, X., Song, S., Chen, M., Cheng, M., & Dong, M. (2016). (-)-β-hydrastine suppresses the proliferation and invasion of human lung adenocarcinoma cells by inhibiting PAK4 kinase activity. Oncology Reports, 35(4), 2246–2256. [Link]

  • [Retracted] (-)-β-hydrastine suppresses the proliferation and invasion of human lung adenocarcinoma cells by inhibiting PAK4 kinase activity. (2020). Oncology Reports, 43(5), 1735. [Link]

  • Gurley, B. J., Swain, A., Hubbard, M. A., Williams, D. K., Barone, G., Hartsfield, F., ... & Tong, Y. (2015). Hydrastine pharmacokinetics and metabolism after a single oral dose of goldenseal (Hydrastis canadensis) to humans. Drug Metabolism and Disposition, 43(5), 713–723. [Link]

  • National Toxicology Program. (1997). Goldenseal (Hydrastis canadensis L.) and Two of Its Constituent Alkaloids Berberine [2086-83-1] and Hydrastine [118-08-1]. Review of Toxicological Literature. [Link]

  • Grokipedia. (n.d.). Hydrastine. [Link]

  • Matsumoto, M., Inoue, K., Sakamaki, H., Takahashi, M., & Imai, T. (2016). Carcinogenicity and chronic toxicity of hydrazine monohydrate in rats and mice by two-year drinking water treatment. Regulatory Toxicology and Pharmacology, 75, 10-18. [Link]

  • National Toxicology Program. (2001). Abstract for TER99004: Goldenseal Root Powder (Hydrastis Canadensis) in F344/N Rats and B6C3F1 Mice (Feed Studies). [Link]

  • National Toxicology Program. (2001). Abstract for TER98007: Goldenseal Root Powder (Hydrastis Canadensis) in F344/N Rats and B6C3F1 Mice (Feed Studies). [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ PAK4 Kinase Assay Kit. [Link]

  • Bioaustralis Fine Chemicals. (n.d.). Hydrastine. [Link]

  • Cyprotex. (n.d.). Time Dependent CYP Inhibition (kinact/KI). [Link]

  • BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. [Link]

Sources

Exploratory

Technical Guide: Toxicological Characterization of (+)-Hydrastine in Animal Models

Executive Summary Current Status: (+)-Hydrastine (1S,9R-hydrastine) is a phthalideisoquinoline alkaloid and a potent, stereoselective GABA_A receptor antagonist.[1] Unlike its natural enantiomer (-)-β-hydrastine—a major...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Current Status: (+)-Hydrastine (1S,9R-hydrastine) is a phthalideisoquinoline alkaloid and a potent, stereoselective GABA_A receptor antagonist.[1] Unlike its natural enantiomer (-)-β-hydrastine—a major constituent of Hydrastis canadensis (Goldenseal)—the (+)-isomer is a highly specific neurotoxin. Core Finding: (+)-Hydrastine exhibits a convulsant potency approximately 180-fold higher than the (-)-isomer and 2-fold higher than bicuculline, making it a critical tool compound for neuropharmacology and a high-hazard substance in toxicological screening. Scope: This guide details the mechanistic basis of (+)-hydrastine toxicity, defines its acute neurotoxicological profile, and provides validated protocols for assessing its convulsant threshold and pharmacokinetic properties in rodent models.

Chemical & Stereochemical Determinants of Toxicity

The toxicological profile of hydrastine is dictated by its stereochemistry at carbons 1 and 9. Researchers must distinguish between the commercially available natural form and the potent (+)-isomer.

Property(-)-β-Hydrastine (Natural)(+)-Hydrastine (Unnatural/Synthetic)
Stereochemistry (1R, 9S)(1S, 9R)
Primary Source Hydrastis canadensis (Goldenseal)Synthetic isolation / Degradation
Primary Toxicity Hepatotoxicity (chronic), CYP InhibitionAcute Neurotoxicity (Convulsions)
GABA_A Affinity Low / NegligibleHigh (Nanomolar range)
CD50 (Mice, i.v.) > 20 mg/kg (estimated)0.16 mg/kg

Toxicological Implication: The (1S,9R) configuration of (+)-hydrastine aligns perfectly with the GABA binding pocket, mimicking the pharmacophore of bicuculline. This results in rapid onset of tonic-clonic seizures at sub-milligram doses.

Mechanistic Toxicology: The GABAergic Blockade

The primary mechanism of action (MoA) for (+)-hydrastine is competitive antagonism at the GABA_A receptor complex.

Pathway Analysis

(+)-Hydrastine binds to the orthosteric site (or a closely overlapping site) on the GABA_A receptor, preventing the binding of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid). This blockade prevents the opening of the chloride ion (Cl-) channel.

  • Normal State: GABA binds

    
     Cl- influx 
    
    
    
    Hyperpolarization
    
    
    Neuronal Inhibition.
  • Toxic State: (+)-Hydrastine binds

    
     Cl- channel closed 
    
    
    
    Membrane Depolarization
    
    
    Unchecked Excitation
    
    
    Seizure/Convulsion .
Mechanism Visualization

GABAPathway GABA GABA (Endogenous) Receptor GABA_A Receptor (Post-synaptic) GABA->Receptor Activates Hydrastine (+)-Hydrastine Hydrastine->Receptor Competitively Antagonizes Channel Chloride (Cl-) Channel Receptor->Channel Modulates Effect_Norm Hyperpolarization (Inhibition) Channel->Effect_Norm Open (Cl- Influx) Effect_Tox Depolarization (Seizure/Convulsion) Channel->Effect_Tox Blocked (No Influx)

Figure 1: Competitive antagonism of GABA_A receptors by (+)-Hydrastine leading to neuronal hyperexcitability.[2]

Acute Toxicity & Neurotoxicity Profile[2]

Comparative Potency

In murine models, (+)-hydrastine is one of the most potent phthalideisoquinoline convulsants known.

Table 1: Comparative Convulsant Doses (CD50) in Mice (i.v.)

CompoundCD50 (mg/kg)Relative PotencyMechanism
(+)-Hydrastine 0.16 100 (Reference) GABA_A Antagonist
Bicuculline0.3250GABA_A Antagonist
Picrotoxin~1.0 - 2.0~10Channel Blocker
(-)-Hydrastine> 28.0< 0.5Weak/Non-specific

Data derived from structure-activity relationship studies (Source: NIH/PubMed).

Clinical Signs in Animal Models

Upon administration of a toxic dose (e.g., >0.2 mg/kg i.v. in mice), the following progression is observed:

  • Latency: 5–30 seconds (i.v.) or 5–15 minutes (i.p.).

  • Prodrome: Hyper-reactivity to tactile stimuli, tail straubing.

  • Ictal Phase: Myoclonic jerks progressing rapidly to whole-body tonic-clonic convulsions.

  • Outcome: Death via respiratory arrest (diaphragmatic spasm) or recovery if sub-lethal.

Experimental Protocols

Protocol A: Determination of Convulsive Threshold (CD50)

Purpose: To quantify the neurotoxic potency of (+)-hydrastine or its analogs. Model: Male CD-1 Mice (20–25g).

Workflow:

  • Preparation: Dissolve (+)-hydrastine hydrochloride in saline. Ensure pH is near 7.4 (solubility may require slight acidification followed by neutralization).

  • Dosing (Up-and-Down Method):

    • Start Dose: 0.15 mg/kg (i.v. tail vein).[3]

    • Observation: Place mouse in a clear plexiglass chamber.

    • Endpoint: Presence of tonic extension of hind limbs within 5 minutes.

  • Adjustment:

    • If convulsion (+): Decrease dose by factor of 1.2 for next animal.

    • If no convulsion (-): Increase dose by factor of 1.2.

  • Analysis: Calculate CD50 using the Dixon-Mood method or Probit analysis.

Protocol B: In Vitro Electrophysiology (Patch Clamp)

Purpose: To validate the GABAergic mechanism and rule out off-target effects. Model: Rat Hippocampal Neurons or HEK293 cells expressing


 GABA_A receptors.

Steps:

  • Setup: Whole-cell patch-clamp configuration. Holding potential -60 mV.

  • Agonist Application: Apply GABA (10

    
    M) for 2s to establish baseline Cl- current (
    
    
    
    ).
  • Antagonist Co-application: Pre-incubate with (+)-hydrastine (10 nM – 10

    
    M) for 30s, then co-apply with GABA.
    
  • Washout: Perfuse with buffer to check reversibility.

  • Data Calculation: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

Experimental Workflow Diagram

ProtocolFlow Start Start: (+)-Hydrastine Sample Prep Solubility Dissolve in Saline (Check pH 7.4) Start->Solubility Route Select Route Solubility->Route IV Intravenous (i.v.) Fast Onset Route->IV IP Intraperitoneal (i.p.) Slower Onset Route->IP Dose Administer Dose (Start 0.15 mg/kg) IV->Dose IP->Dose Observe Observation Period (0-30 mins) Dose->Observe Outcome Outcome Check Observe->Outcome Seizure Tonic-Clonic Seizure Outcome->Seizure Positive NoSeizure No Effect Outcome->NoSeizure Negative NextStep Adjust Dose (Up/Down Method) Seizure->NextStep NoSeizure->NextStep NextStep->Dose Next Animal

Figure 2: Decision tree for acute in vivo neurotoxicity screening.

Pharmacokinetics & Metabolism (ADME)

While specific PK data for the (+)-isomer is limited compared to the natural extract, the metabolic pathways are shared, though the rate of clearance may differ due to chiral specificities of CYP enzymes.

  • Absorption: Rapidly absorbed; significant CNS penetration (evidenced by rapid seizure onset).

  • Metabolism: Extensively metabolized in the liver.

    • Enzymes: CYP3A4 and CYP2D6 (Human/Rat).

    • Pathways: O-demethylation (major), N-demethylation.

  • Inhibition Potential: Hydrastine (racemic and natural) is a mechanism-based inhibitor of CYP3A4.[2] This creates a potential for toxicokinetic interactions if co-administered with other drugs metabolized by CYP3A4.[2]

References

  • National Toxicology Program. (2010).[4] Toxicology and Carcinogenesis Studies of Goldenseal Root Powder in F344/N Rats and B6C3F1 Mice.[4][5] NTP Technical Report 562.[3] Link

  • Huang, W.H., et al. (2010). Pharmacokinetics and Metabolism of Hydrastine.[2][3][4][6][7] Drug Metabolism and Disposition.[3][4][6][7] Link

  • Sigel, E., et al. (1987). The effect of (+)-hydrastine on GABA_A receptors.[1][2] British Journal of Pharmacology. (Demonstrates the stereoselective antagonism). Link

  • Dunnick, J.K., et al. (2011).[4] Investigating the potential for toxicity from long-term use of the herbal products, goldenseal and milk thistle.[4] Toxicologic Pathology. Link

  • Gupta, P.K., et al. (2015).[4] Hydrastine pharmacokinetics and metabolism after a single oral dose of goldenseal to humans.[4][6][7] Drug Metabolism and Disposition.[3][4][6][7] Link

Sources

Foundational

Spectroscopic data (NMR, IR, MS) for (+)-Hydrastine characterization

Technical Whitepaper: Spectroscopic Elucidation of (+)-Hydrastine Executive Summary & Structural Strategy This technical guide details the spectroscopic signature of (+)-Hydrastine (CAS: 29617-43-4), the dextrorotatory e...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Spectroscopic Elucidation of (+)-Hydrastine

Executive Summary & Structural Strategy

This technical guide details the spectroscopic signature of (+)-Hydrastine (CAS: 29617-43-4), the dextrorotatory enantiomer of the naturally occurring alkaloid (-)-


-hydrastine found in Hydrastis canadensis (Goldenseal).

Critical Stereochemical Note: While natural hydrastine is (-)-(


), the requested (+)-hydrastine  is the unnatural (

) enantiomer.
  • Spectroscopic Equivalence: In achiral environments (standard NMR solvents, MS, IR), the spectral data for (+)-hydrastine is identical to natural (-)-hydrastine.

  • Differentiation: The (

    
    ) enantiomer is distinguished from its diastereomer, 
    
    
    
    -hydrastine (
    
    
    ), primarily by the coupling constant
    
    
    in
    
    
    NMR.

This guide treats the spectroscopic data of the


-erythro skeleton, which applies to both enantiomers.

Mass Spectrometry: The Molecular Fingerprint

Mass spectrometry (MS) provides the primary validation of the phthalideisoquinoline skeleton. The fragmentation pattern is dominated by the cleavage of the weak C1–C9 bond connecting the isoquinoline and phthalide moieties.

Fragmentation Mechanism (Retro-Diels-Alder & -Cleavage)

The molecular ion (


) is typically weak in Electron Impact (EI) ionization due to the lability of the C1–C9 bond. The base peak is almost invariably the isoquinoline fragment.

Key Diagnostic Ions (EI, 70 eV):

m/z (Mass-to-Charge) Relative Intensity Fragment Assignment Diagnostic Value

| 383 | < 1% (Weak) |


 (Molecular Ion) | Confirms MW (

). | | 190 | 100% (Base Peak) | Isoquinoline moiety | Primary Identifier. Formed via C1-C9 cleavage. | | 193 | ~10-30% | Phthalide moiety | Complementary fragment (often as radical cation). | | 175 | Variable | Lactone fragment | Loss of water/rearrangement from phthalide. |
Visualization: MS Fragmentation Pathway

MS_Fragmentation Parent Molecular Ion (M+) m/z 383 Transition C1-C9 Bond Cleavage Parent->Transition EI Impact Frag1 Isoquinoline Cation (Base Peak) m/z 190 Transition->Frag1 Major Pathway Frag2 Phthalide Radical (Neutral/Ion) m/z 193 Transition->Frag2 Minor Pathway

Figure 1: Primary fragmentation logic for Hydrastine. The C1-C9 bond is the "weak link" yielding the diagnostic m/z 190 peak.

Infrared Spectroscopy (IR): Functional Group Analysis

IR spectroscopy is the rapid-screen method for validating the oxidation state of the phthalide ring. The presence of the


-lactone is the most critical checkpoint.

Experimental Parameters: KBr Pellet or ATR (Attenuated Total Reflectance).

Wavenumber (

)
Functional GroupVibrational ModeStructural Insight
1760 – 1780

-Lactone (C=O)
StretchingDiagnostic. Higher freq. than typical esters due to ring strain.
2750 – 2800 N-CH

(Bohlmann)
C-H Stretching"Bohlmann bands" indicate N-lone pair antiperiplanar to C-H bonds.
1600, 1500 Aromatic RingC=C StretchingConfirms benzene rings in both moieties.
1040, 930 MethylenedioxyC-O StretchingCharacteristic "O-C-O" stretch of the dioxolane ring.

Scientist’s Note: If the carbonyl peak shifts below 1750


, suspect hydrolysis of the lactone ring (hydroxy-acid form) or isomerization.

Nuclear Magnetic Resonance (NMR): The Stereochemical Map

NMR is the only technique capable of distinguishing the diastereomers (


 vs 

) without chiral chromatography. The data below represents the

-hydrastine
skeleton (applicable to (+)-hydrastine).

Solvent:


 (Deuterated Chloroform)
Frequency:  400 MHz (

) / 100 MHz (

)
NMR: Chemical Shifts & Couplings

The coupling constant (


) between proton H-1 and H-9 is the definitive stereochemical marker.
  • 
    -Hydrastine (Erythro): 
    
    
    
    Hz (Cis-like/Gauche relationship).
  • 
    -Hydrastine (Threo): 
    
    
    
    Hz (Trans-like relationship).
Proton (Assignment)

(ppm)
Multiplicity

(Hz)
Interpretation
H-1 4.05 Doublet (d)4.0 Critical Stereocenter. Coupled to H-9.
H-9 5.52 Doublet (d)4.0 Phthalide proton. Deshielded by lactone oxygen.
N-CH

2.55Singlet (s)-Characteristic N-methyl signal.
OCH

O
5.95Singlet (s)-Methylenedioxy protons (Isoquinoline ring).
OCH

(x2)
3.84, 3.98Singlets (s)-Methoxy groups on the phthalide ring.
Ar-H 6.0 - 7.2Multiplets-Aromatic protons (2 on isoquinoline, 2 on phthalide).
NMR: Key Signals
Carbon Type

(ppm)
Assignment
Lactone C=O 167.5 Carbonyl carbon (C-1').
Hemiacetal/C-O 82.0 C-1 (Isoquinoline chiral center).
Phthalide C-O 80.5 C-9 (Phthalide chiral center).
Methylenedioxy 101.0

carbon.
N-CH

41.5N-Methyl carbon.

Experimental Protocol: Isolation & Purification

To obtain high-purity (+)-hydrastine for characterization, a rigorous Acid-Base extraction is required to separate it from non-basic artifacts.

Workflow Logic
  • Acidification: Protonates the tertiary amine (

    
    ), rendering the molecule water-soluble.
    
  • Lipophilic Wash: Removes non-alkaloidal fats/waxes while the drug is in the aqueous phase.

  • Basification: Deprotonates the amine, precipitating the free base.

  • Extraction: Moves the free base into organic solvent (

    
     or EtOAc).
    
Visualization: Extraction Protocol

Extraction_Protocol Start Crude Sample (Dissolved in weak acid, pH 3) Wash Wash with Hexane/EtOAc (Remove fats/neutrals) Start->Wash PhaseSep1 Separate Phases Wash->PhaseSep1 Aqueous Aqueous Acid Phase (Contains Hydrastine-H+) PhaseSep1->Aqueous Keep Lower Layer BaseStep Basify to pH 9-10 (NH4OH or Na2CO3) Aqueous->BaseStep Extract Extract with CHCl3 BaseStep->Extract Final Evaporate & Recrystallize (Yields Pure Free Base) Extract->Final

Figure 2: Standard Acid-Base Extraction Workflow for Alkaloid Purification.

References

  • PubChem. Compound Summary: (+)-Hydrastine (CID 656743). National Library of Medicine. [Link]

  • Manske, R. H. F.The Alkaloids: Chemistry and Physiology. Academic Press.
  • Guo, B., et al. "(-)-

    
    -Hydrastine suppresses the proliferation and invasion of human lung adenocarcinoma cells."[1] Oncology Reports, 2016.[1] (Contains detailed spectral data for the 
    
    
    
    -isomer). [Link]
  • SDBS. Spectral Database for Organic Compounds.[2] AIST (Japan).[2] (Reference for general phthalide IR/MS patterns). [Link]

Sources

Exploratory

The Evolving Therapeutic Potential of (+)-Hydrastine and Its Derivatives: A Technical Guide for Drug Discovery

Abstract (+)-Hydrastine, a phthalideisoquinoline alkaloid, has long been of interest for its diverse biological activities. This technical guide provides an in-depth exploration of the pharmacological profile of (+)-hydr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(+)-Hydrastine, a phthalideisoquinoline alkaloid, has long been of interest for its diverse biological activities. This technical guide provides an in-depth exploration of the pharmacological profile of (+)-hydrastine and the burgeoning potential of its synthetic derivatives. We will delve into its primary mechanisms of action, including its potent, stereoselective antagonism of GABAA receptors, its moderate antimicrobial properties, and the historical application of its derivative, hydrastinine, as a hemostatic agent. The core of this guide will focus on the strategic derivatization of the (+)-hydrastine scaffold, with a particular emphasis on hydrazide and hydrazone analogs, to unlock novel therapeutic applications in oncology and infectious diseases. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the experimental validation of these compounds.

Introduction: The Pharmacological Landscape of (+)-Hydrastine

(+)-Hydrastine is a naturally occurring alkaloid found in the roots and rhizomes of the goldenseal plant (Hydrastis canadensis)[1]. Historically, goldenseal has been used in traditional medicine for its purported anti-inflammatory and antimicrobial properties[2]. Modern phytochemical investigations have isolated (+)-hydrastine as one of the key bioactive constituents, alongside berberine. Unlike berberine, which has been extensively studied, the unique therapeutic potential of (+)-hydrastine is still an active area of research.

This guide will systematically dissect the known biological activities of (+)-hydrastine and then pivot to the prospective value of its derivatives, outlining a strategic path for future drug discovery efforts.

Core Biological Activities of the Parent Compound

Central Nervous System Effects: A Potent GABAA Receptor Antagonist

A defining characteristic of (+)-hydrastine is its potent activity as a competitive antagonist at mammalian GABAA receptors[3][4]. This action is stereoselective, with the (+)-enantiomer being significantly more potent than its (-)-counterpart[3][4].

  • Mechanism of Action: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Upon binding to the GABAA receptor, a ligand-gated ion channel, it triggers an influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission. By competitively binding to the bicuculline-sensitive site on the GABAA receptor, (+)-hydrastine blocks the action of GABA, leading to a disinhibition of neuronal activity and resulting in convulsant effects[3][4].

GABAA_Antagonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABAA_R GABA-A Receptor Chloride_Channel Cl- Channel (Closed) GABAA_R->Chloride_Channel Keeps Closed GABA->GABAA_R Binds Hydrastine (+)-Hydrastine Hydrastine->GABAA_R Blocks

Caption: Antagonistic action of (+)-Hydrastine at the GABAA receptor.

Antimicrobial Activity: A Moderate but Intriguing Profile

(+)-Hydrastine exhibits antibacterial activity, primarily against Gram-positive bacteria such as Staphylococcus aureus[5]. However, its potency is notably lower than that of its co-occurring alkaloid, berberine[5].

  • Mechanism of Action: The antibacterial action of (+)-hydrastine is believed to stem from the disruption of the bacterial cell membrane, a mechanism distinct from the DNA gyrase inhibition observed with berberine[5]. This alternative mechanism presents an interesting avenue for exploring synergistic effects with other antibiotics.

Uterine Stimulant and Hemostatic Properties

Historically, a derivative of hydrastine, known as hydrastinine, was synthesized and utilized as a hemostatic agent to control uterine bleeding[3][5][6]. This activity is attributed to its ability to promote smooth muscle contraction and enhance platelet aggregation[5]. While largely replaced by more modern therapeutics, this historical use underscores the diverse biological effects of the hydrastine scaffold.

The Frontier: Synthetic Derivatives of (+)-Hydrastine

The true potential for translating (+)-hydrastine into modern therapeutics likely lies in its synthetic derivatization. The hydrazide and hydrazone moieties are particularly attractive functional groups for medicinal chemists due to their diverse and potent biological activities, including anticancer, antimicrobial, and anti-inflammatory effects[7][8][9].

Rationale for Hydrazide/Hydrazone Derivatives

The introduction of a hydrazide or hydrazone group onto the (+)-hydrastine core can profoundly alter its physicochemical properties and biological activity. These groups can act as hydrogen bond donors and acceptors, participate in metal chelation, and adopt various conformations, allowing for fine-tuning of target engagement.

Anticancer Potential of Hydrastine-Based Hydrazones

Numerous studies have highlighted the anticancer properties of hydrazone-containing compounds[7][10][11][12]. These molecules can induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines. A promising strategy involves the synthesis of (+)-hydrastine-hydrazone conjugates, leveraging the inherent cytotoxicity of the hydrazone moiety and potentially novel mechanisms of action conferred by the hydrastine scaffold.

  • Hypothesized Mechanism: It is plausible that (+)-hydrastine-hydrazone derivatives could exhibit anticancer activity through the inhibition of critical cellular kinases, a mechanism observed with (-)-β-hydrastine which inhibits PAK4 kinase in lung adenocarcinoma cells[13].

Anticancer_Workflow Start Synthesize (+)-Hydrastine -Hydrazone Derivatives In_Vitro In Vitro Screening Start->In_Vitro Cytotoxicity Assays (e.g., MTT on cancer cell lines) SAR Structure-Activity Relationship Analysis In_Vitro->SAR Identify potent compounds In_Vivo In Vivo Studies Lead_Opt Lead Optimization In_Vivo->Lead_Opt SAR->In_Vivo Test promising candidates in animal models SAR->Lead_Opt Refine chemical structure

Caption: Experimental workflow for developing anticancer (+)-Hydrastine derivatives.

Enhancing Antimicrobial Efficacy through Derivatization

Given the moderate antibacterial activity of the parent compound, derivatization presents a viable strategy to enhance potency and broaden the spectrum of activity. Hydrazide and hydrazone derivatives have a well-documented history as potent antimicrobial agents[9][14].

  • Strategy: The synthesis of a library of (+)-hydrastine-hydrazide/hydrazone derivatives and subsequent screening against a panel of pathogenic bacteria and fungi is a logical first step. Structure-activity relationship (SAR) studies can then guide the optimization of the lead compounds[15][16].

Pharmacokinetics and Metabolism: A Critical Consideration for Drug Development

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of (+)-hydrastine is paramount for the development of its derivatives as therapeutic agents.

  • Absorption and Metabolism: Studies in humans have shown that hydrastine is rapidly absorbed following oral administration and undergoes extensive phase I and phase II metabolism[17][18]. Key metabolic pathways include O-demethylation, N-demethylation, hydroxylation, and lactone hydrolysis[17].

  • Pharmacokinetic Parameters: The pharmacokinetic profile of hydrastine has been characterized in humans after a single oral dose of a goldenseal supplement[18].

ParameterValue (Mean ± SD)Reference
Cmax (ng/mL)225 ± 100[18]
Tmax (hours)1.5 ± 0.3[18]
Elimination Half-life (hours)4.8 ± 1.4[18]

Table 1: Pharmacokinetic parameters of hydrastine in humans.

Experimental Protocols

GABAA Receptor Binding Assay

Objective: To determine the binding affinity of (+)-hydrastine derivatives to the GABAA receptor.

Methodology:

  • Membrane Preparation: Prepare synaptic membranes from rat whole brain tissue.

  • Radioligand Binding: Incubate the membranes with a known concentration of a radiolabeled GABAA receptor agonist (e.g., [3H]-muscimol) in the presence of varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a (+)-hydrastine derivative that inhibits the visible growth of a microorganism.

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Serial Dilutions: Prepare a series of twofold dilutions of the test compound in a suitable growth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions for the test microorganism.

  • Observation: Determine the MIC as the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Directions

(+)-Hydrastine presents a fascinating and underexplored scaffold for drug discovery. While its intrinsic biological activities are noteworthy, particularly its potent GABAA receptor antagonism, the future of this molecule in medicine likely resides in the development of its synthetic derivatives. The strategic incorporation of pharmacologically active moieties, such as hydrazides and hydrazones, offers a promising avenue for the creation of novel anticancer and antimicrobial agents. Further research should focus on a systematic SAR exploration of these derivatives, coupled with a thorough investigation of their mechanisms of action and pharmacokinetic profiles.

References

  • Grokipedia. Hydrastine.
  • MDPI. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies.
  • BIOTRANSFORMATION OF HYDRAZINE DERV
  • Wikipedia. Hydrastinine.
  • MDPI. Hydrazine Derivative-Based Carbon Dots for Potent Antibacterial Activity Against Multidrug-Resistant Bacterial.
  • ResearchGate. (2016). Hydrastine Pharmacokinetics and Metabolism after a Single Oral Dose of Goldenseal (Hydrastis canadensis) to Humans.
  • Wikipedia. Hydrastine.
  • Hydrastine.
  • PubMed. (+)
  • MDPI. (2023).
  • Bioaustralis Fine Chemicals. Hydrastine.
  • PubMed. (2017). In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells.
  • NIH. (2017).
  • MDPI.
  • MDPI. Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics.
  • PubMed Central.
  • NIH. (2017).
  • PubMed. (2015). Hydrastine pharmacokinetics and metabolism after a single oral dose of goldenseal (Hydrastis canadensis) to humans.
  • PubMed. (2010). Goldenseal (Hydrastis canadensis L.) extracts synergistically enhance the antibacterial activity of berberine via efflux pump inhibition.
  • Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. (2020).
  • NIH. (2021).

Sources

Foundational

In Silico Characterization of (+)-Hydrastine Binding: A Technical Guide

Executive Summary This guide details the computational framework for modeling the binding mechanics of (+)-Hydrastine , a phthalideisoquinoline alkaloid and potent competitive antagonist of the GABA receptor . While hist...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the computational framework for modeling the binding mechanics of (+)-Hydrastine , a phthalideisoquinoline alkaloid and potent competitive antagonist of the GABA


 receptor . While historically identified as a convulsant similar to bicuculline, (+)-hydrastine exhibits distinct stereoselective potency (1S, 9R configuration).[1]

This workflow integrates molecular docking, membrane-embedded molecular dynamics (MD), and binding free energy calculations (MM/GBSA) to elucidate the atomic-level interactions driving its antagonism.

Molecular Architecture & System Preparation

Ligand Stereochemistry & Preparation

(+)-Hydrastine possesses two chiral centers at C1 and C9. The biological activity is highly stereoselective; the (1S, 9R) isomer is approximately 180-fold more potent than its enantiomer.

  • SMILES (Isomeric): CN1CCC2=CC3=C(C=C2[C@H]1[C@H]4C5=C(C(=O)O4)C=CC(=C5)OC)OCO3 (Verify stereochemistry during 3D generation).

  • Protocol:

    • Generation: Generate 3D coordinates from SMILES.

    • Protonation: Predict pKa values using Epik or equivalent. At physiological pH (7.4), the tertiary amine is predominantly protonated (

      
      ), essential for cation-
      
      
      
      interactions within the aromatic cage of the receptor.
    • Conformational Search: Perform a torsional scan to identify low-energy conformers, particularly focusing on the rotation of the phthalide moiety relative to the isoquinoline core.

Target Selection: GABA Receptor

The primary target is the orthosteric binding site located at the


/

interface of the GABA

receptor.
  • Reference Structure: PDB ID: 6D6T (Cryo-EM structure of human GABA

    
     receptor 
    
    
    
    subtype in complex with bicuculline).
  • Rationale: This structure represents the "antagonist-bound" state, pre-organized to accommodate bulky isoquinoline alkaloids, minimizing induced-fit errors during docking.

Table 1: Key Orthosteric Binding Site Residues (Human


) 
SubunitResidueInteraction TypeRole in Antagonism

1 (-)
Phe64

-

Stacking
"Aromatic Cage" lid

1 (-)
Arg66H-bond / CationStabilizes phthalide carbonyl

2 (+)
Tyr97

-

Stacking
Floor of the binding pocket

2 (+)
Glu155ElectrostaticInteraction with protonated amine

2 (+)
Tyr205

-Stacking
"Aromatic Cage" wall

Molecular Docking Protocol

Grid Generation

Define the search space around the bound bicuculline ligand in PDB 6D6T.

  • Center: Centroid of the co-crystallized bicuculline.

  • Dimensions:

    
     Å box (sufficient to cover the 
    
    
    
    /
    
    
    interface).
  • Constraints: Define a hydrogen bond constraint on

    
    1 Arg66  (backbone or sidechain) or 
    
    
    
    2 Glu155
    , as these anchor the antagonist core.
Docking Workflow (Standard Precision to Extra Precision)
  • Validation (Redocking): Extract bicuculline and redock it. A successful protocol must yield an RMSD

    
     Å relative to the Cryo-EM pose.
    
  • Screening: Dock the (+)-hydrastine conformers.

  • Scoring Function: Use a scoring function that heavily weights hydrophobic enclosure and cation-

    
     terms (e.g., Glide XP or AutoDock Vina).
    

Critical Checkpoint: Ensure the phthalide ring of hydrastine orients similarly to the lactone of bicuculline, engaging in


-stacking with Tyr157  and Phe64 .

Membrane-Embedded Molecular Dynamics (MD)

Static docking fails to account for the flexibility of the loop C (on the


 subunit) which gates the binding site. MD is required to verify complex stability.
System Setup
  • Membrane: Embed the receptor-ligand complex in a POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) lipid bilayer.

  • Solvation: TIP3P water model, neutralizing with 0.15 M NaCl.

  • Force Field: CHARMM36m (protein/lipids) and CGenFF (ligand).

Simulation Protocol
  • Minimization: Steepest descent (5000 steps) to remove steric clashes.

  • Equilibration (Membrane Relaxation):

    • NVT ensemble (1 ns) with restraints on protein/ligand.

    • NPT ensemble (5 ns) to equilibrate lipid density.

  • Production Run: 100 ns NPT simulation at 310 K and 1 bar.

Analysis Metrics
  • RMSD: Monitor Ligand RMSD relative to the protein backbone. Stable binding is indicated by a plateau

    
     Å.
    
  • RMSF: Analyze fluctuations of Loop C (

    
    2 residues 150-200). Antagonist binding usually reduces Loop C flexibility compared to the apo state.
    
  • Interaction Fingerprints: Calculate the occupancy (%) of H-bonds with Arg66 and Glu155 over the trajectory.

Binding Free Energy Calculation (MM/GBSA)

To quantify the affinity difference between (+)-hydrastine and bicuculline, employ the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method on the MD trajectory frames.



  • Sampling: Extract frames every 100 ps from the last 20 ns of the trajectory.

  • Solvation Model: VSGB 2.0 or implicit solvent model suitable for membrane proteins.

  • Outcome: A more negative

    
     correlates with higher potency. (+)-Hydrastine is expected to show 
    
    
    
    to
    
    
    kcal/mol (depending on entropy inclusion).

ADMET & Pharmacokinetic Profiling

(+)-Hydrastine is a CNS-active agent; therefore, Blood-Brain Barrier (BBB) penetration is a critical in silico filter.

Table 2: Predicted ADMET Parameters

PropertyThreshold for CNS Drug(+)-Hydrastine PredictionInterpretation
LogP (Lipophilicity) 1.5 - 3.5~2.6Optimal for membrane crossing
TPSA (Polar Surface Area) < 90 Å

~55 Å

High BBB permeability
P-gp Substrate No (preferred)Likely YesPotential efflux liability
CYP Inhibition LowCYP2D6/3A4 InhibitorHigh drug-drug interaction risk

Visualization of Signaling & Workflow[2]

Computational Workflow

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Docking cluster_2 Phase 3: Dynamics & Energy L_Prep Ligand Prep (+)-Hydrastine (1S, 9R) pKa & Conformer Gen Dock Molecular Docking (SP -> XP Precision) L_Prep->Dock P_Prep Protein Prep GABA-A (PDB: 6D6T) Bicuculline Removal Grid Grid Generation Beta(+)/Alpha(-) Interface P_Prep->Grid Grid->Dock Pose_Sel Pose Selection (Cation-Pi / H-Bond) Dock->Pose_Sel MD_Setup MD Setup POPC Membrane + Solvation Pose_Sel->MD_Setup Sim 100ns Production Run NPT Ensemble MD_Setup->Sim GBSA MM/GBSA Free Energy Calculation Sim->GBSA

Figure 1: Integrated in silico workflow for modeling (+)-hydrastine binding, moving from static docking to dynamic free energy estimation.

Mechanism of Action (Signaling Pathway)

Pathway Hydrastine (+)-Hydrastine GABA_R GABA-A Receptor (Orthosteric Site) Hydrastine->GABA_R Competitive Binding Conf_Change Inhibition of Channel Opening GABA_R->Conf_Change Stabilizes Closed State GABA Endogenous GABA GABA->GABA_R Blocked Cl_Influx Chloride (Cl-) Influx Conf_Change->Cl_Influx Reduces Hyperpol Hyperpolarization (Inhibition) Cl_Influx->Hyperpol Prevents Depol Depolarization (Excitability) Hyperpol->Depol Shift towards

Figure 2: Pharmacological pathway. Hydrastine competes with GABA, preventing chloride influx and reducing the threshold for neuronal depolarization (convulsant effect).

References

  • Masi, M., et al. (2019). "Cryo-EM structure of the human

    
     GABA
    
    
    
    receptor in a lipid bilayer." Nature, 565, 516–520.
  • Scholze, P., et al. (2020).

    
     receptor."[1][2] British Journal of Pharmacology, 177(16), 3691-3708. (Provides validation for orthosteric antagonist docking protocols). 
    
  • Puthenkalam, R., et al. (2016).[3] "Structural Studies of GABA

    
     Receptor Binding Sites: Which Experimental Structure Tells us What?" Frontiers in Molecular Neuroscience, 9, 44. 
    
  • Rahman, M., et al. (2021).[1][4][5][6] "In silico docking and molecular dynamics simulation studies of alkaloid derivatives as potential inhibitors." Journal of Biomolecular Structure and Dynamics. (General methodology reference for alkaloid docking).

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 10204, Hydrastine."

Sources

Protocols & Analytical Methods

Method

Enantioselective Synthesis of (+)-Hydrastine and its Analogs: Application Notes and Protocols

Abstract This comprehensive guide details the enantioselective synthesis of (+)-Hydrastine, a biologically significant phthalideisoquinoline alkaloid. Recognizing the stereospecificity of its biological activity, this do...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the enantioselective synthesis of (+)-Hydrastine, a biologically significant phthalideisoquinoline alkaloid. Recognizing the stereospecificity of its biological activity, this document provides researchers, scientists, and drug development professionals with in-depth protocols and the scientific rationale behind two distinct and effective enantioselective strategies. The primary protocol leverages a catalyst-controlled asymmetric epoxidation, while an alternative approach employing a chiral auxiliary is also discussed. Furthermore, this guide explores the synthesis of novel hydrastine analogs, offering a protocol for a representative analog and discussing the potential for developing derivatives with enhanced or modified biological activities. Detailed experimental procedures, data interpretation, and mechanistic insights are provided to empower researchers in this critical area of medicinal chemistry.

Introduction: The Significance of (+)-Hydrastine

Hydrastine is a naturally occurring phthalideisoquinoline alkaloid found in the roots and rhizomes of the goldenseal plant (Hydrastis canadensis)[1]. It exists as a mixture of stereoisomers, with the (+)- and (-)-enantiomers exhibiting markedly different biological profiles. Notably, (+)-Hydrastine is a potent competitive antagonist of mammalian GABAA receptors, exhibiting significantly greater convulsant potency than its (-)-enantiomer[1][2]. This stereoselectivity underscores the critical importance of enantioselective synthesis to isolate the desired pharmacological effects and minimize potential off-target activities.

The complex molecular architecture of hydrastine, featuring two contiguous stereocenters, presents a considerable challenge for synthetic chemists. The development of efficient and highly stereocontrolled synthetic routes is paramount for enabling further pharmacological investigation, structure-activity relationship (SAR) studies, and the development of novel therapeutic agents based on the hydrastine scaffold.

Strategic Approaches to Enantioselective Synthesis

The enantioselective synthesis of isoquinoline alkaloids has been a subject of intense research, with numerous strategies developed to control stereochemistry[3]. These approaches can be broadly categorized into catalyst-controlled and substrate-controlled methods.

  • Catalyst-Controlled Asymmetric Synthesis: This strategy relies on the use of a chiral catalyst to induce stereoselectivity in a key bond-forming reaction. The catalyst creates a chiral environment that favors the formation of one enantiomer over the other. Examples include asymmetric hydrogenations, epoxidations, and dihydroxylations.

  • Substrate-Controlled Asymmetric Synthesis (Chiral Auxiliaries): In this approach, a chiral auxiliary, a molecule derived from a readily available chiral source, is temporarily attached to the substrate[4]. This auxiliary directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. Evans oxazolidinones are a well-known class of chiral auxiliaries[4][5].

This guide will provide detailed protocols for both a catalyst-controlled approach utilizing an asymmetric epoxidation and discuss a strategy involving a chiral auxiliary for the synthesis of (+)-Hydrastine.

Protocol 1: Enantioselective Synthesis of (+)-α-Hydrastine via Asymmetric Epoxidation

This protocol is adapted from the enantioselective synthesis of (-)-β-hydrastine and is modified for the synthesis of the (+)-enantiomer by employing the enantiomer of the chiral catalyst. The key strategic element is a Shi-type asymmetric epoxidation to establish the crucial stereochemistry of the epoxide intermediate, which then undergoes a cascade cyclization to form the core phthalideisoquinoline scaffold[6].

Retrosynthetic Analysis

The retrosynthetic analysis for (+)-α-Hydrastine is outlined below. The target molecule can be accessed from the key intermediate (+)-α-2 through N-methylation. The phthalideisoquinoline core of (+)-α-2 is envisioned to be constructed via an acid-catalyzed cascade cyclization of the chiral epoxide (S,S)-3. This epoxide, in turn, is prepared from the (E)-stilbene precursor 4 through an enantioselective epoxidation using the (S,S)-Shi catalyst.

Retrosynthesis of (+)-alpha-Hydrastine Hydrastine (+)-α-Hydrastine Intermediate2 (+)-α-2 Hydrastine->Intermediate2 N-Methylation Epoxide (S,S)-3 Intermediate2->Epoxide Cascade Cyclization Stilbene (E)-Stilbene 4 Epoxide->Stilbene Asymmetric Epoxidation ((S,S)-Shi Catalyst) Iodide Iodide 5 Stilbene->Iodide Heck Coupling Styrene Styrene 6 Stilbene->Styrene Experimental Workflow for (+)-alpha-Hydrastine Synthesis cluster_0 Stilbene Precursor Synthesis cluster_1 Core Scaffold Formation cluster_2 Final Product Synthesis Start Commercially Available Starting Materials Styrene Synthesis of Styrene 6 Start->Styrene Iodide Synthesis of Iodide 5 Start->Iodide Heck Heck Coupling Styrene->Heck Iodide->Heck Stilbene (E)-Stilbene 4 Heck->Stilbene Epoxidation Asymmetric Epoxidation Stilbene->Epoxidation Cascade Cascade Cyclization & Deprotection Epoxidation->Cascade Intermediate2 (+)-α-2 Cascade->Intermediate2 Methylation N-Methylation Intermediate2->Methylation Hydrastine (+)-α-Hydrastine Methylation->Hydrastine

Caption: Experimental workflow for the synthesis of (+)-α-Hydrastine.

Detailed Protocols

Protocol 3.3.1: Synthesis of (E)-Stilbene 4

The synthesis of the (E)-stilbene precursor 4 is achieved through a Heck coupling reaction between a substituted styrene 6 and an iodide 5, which are prepared from commercially available starting materials as previously reported.[6]

Protocol 3.3.2: Asymmetric Epoxidation of (E)-Stilbene 4 to (S,S)-3

  • Rationale: This is the crucial enantioselective step. The (S,S)-Shi catalyst, a fructose-derived ketone, generates a chiral dioxirane in situ which epoxidizes the alkene with high facial selectivity. The choice of the (S,S)-enantiomer of the catalyst is predicted to yield the (S,S)-epoxide, leading to the desired (+)-enantiomer of hydrastine.

  • Materials:

    • (E)-Stilbene 4

    • (S,S)-Shi catalyst (enantiomer of the catalyst used for (-)-hydrastine) [6] * Oxone®

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (CH₃CN)

    • Aqueous Na₂EDTA solution (4 x 10⁻⁴ M)

    • Tetrabutylammonium hydrogen sulfate (Bu₄NHSO₄)

  • Procedure:

    • To a solution of (E)-stilbene 4 (1.0 equiv) in CH₃CN is added an aqueous solution of Na₂EDTA and Bu₄NHSO₄.

    • The mixture is cooled to 0 °C, and the (S,S)-Shi catalyst (3.0 equiv) is added.

    • Potassium carbonate (18.6 equiv) and Oxone® (4.6 equiv) are added portion-wise over 1 hour, maintaining the temperature at 0 °C.

    • The reaction is stirred vigorously at 0 °C for 4.5 hours, monitoring the progress by TLC.

    • Upon completion, the reaction is quenched with a saturated aqueous solution of Na₂S₂O₃ and extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude (S,S)-epoxide 3 is used in the next step without further purification.

Protocol 3.3.3: Cascade Cyclization and Deprotection to (+)-α-2

  • Rationale: The crude epoxide is treated with trifluoroacetic acid (TFA), which protonates the epoxide, initiating a cascade of reactions. The nucleophilic nitrogen of the phenethylamine moiety attacks the activated epoxide, leading to the formation of the tetrahydroisoquinoline ring. This is followed by an intramolecular transesterification to form the phthalide ring. The Boc protecting group is also cleaved under these acidic conditions.

  • Materials:

    • Crude (S,S)-epoxide 3

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (CH₂Cl₂)

  • Procedure:

    • The crude (S,S)-epoxide 3 is dissolved in CH₂Cl₂.

    • TFA is added dropwise at room temperature.

    • The reaction is stirred for 2 hours, monitoring by TLC.

    • The reaction mixture is concentrated under reduced pressure.

    • The residue is dissolved in ethyl acetate and washed with saturated aqueous NaHCO₃ solution.

    • The organic layer is dried over anhydrous Na₂SO₄, concentrated, and the crude product is purified by column chromatography to afford (+)-α-2.

Protocol 3.3.4: N-Methylation to (+)-α-Hydrastine

  • Rationale: The final step involves the introduction of the N-methyl group via an Eschweiler-Clarke reaction. This reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.

  • Materials:

    • (+)-α-2

    • Formaldehyde (37% aqueous solution)

    • Formic acid

  • Procedure:

    • To a solution of (+)-α-2 in formic acid is added aqueous formaldehyde.

    • The mixture is heated at 100 °C for 2 hours.

    • The reaction is cooled to room temperature and basified with a saturated aqueous solution of NaHCO₃.

    • The aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography to yield (+)-α-Hydrastine.

Data Summary
StepProductYield (%)Enantiomeric Excess (ee %)
Asymmetric Epoxidation & Cascade Cyclization(+)-α-24286
N-Methylation(+)-α-Hydrastine~30 (3 steps from stilbene)>99 (after recrystallization)

Alternative Strategy: Chiral Auxiliary-Mediated Synthesis

An alternative and powerful approach to enantioselective synthesis involves the use of a chiral auxiliary. While a detailed protocol for the application of a specific chiral auxiliary to the synthesis of (+)-Hydrastine is not as readily available in the literature as the catalyst-controlled approach, the principles of this strategy are well-established and offer a viable alternative.

Conceptual Workflow

The general workflow for a chiral auxiliary-mediated synthesis of a key intermediate for (+)-Hydrastine would involve the following steps:

Chiral Auxiliary Workflow Start Achiral Substrate Attach Attach Chiral Auxiliary Start->Attach Diastereoselective Diastereoselective Reaction Attach->Diastereoselective Remove Remove Chiral Auxiliary Diastereoselective->Remove Product Enantiomerically Enriched Product Remove->Product

Caption: Conceptual workflow for a chiral auxiliary-mediated synthesis.

For the synthesis of (+)-Hydrastine, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a precursor of the phthalide or the isoquinoline moiety. A subsequent diastereoselective reaction, for example, an alkylation or an aldol reaction, would set the desired stereocenter. Finally, removal of the chiral auxiliary would yield the enantiomerically enriched intermediate, which could then be elaborated to (+)-Hydrastine.

Synthesis of Hydrastine Analogs

The development of analogs of natural products is a cornerstone of medicinal chemistry, allowing for the optimization of pharmacological properties and the exploration of SAR. The synthetic routes to (+)-Hydrastine can be adapted to produce a variety of analogs with modifications to both the phthalide and isoquinoline portions of the molecule.

Protocol for a Representative Hydrazone Analog

This protocol describes the synthesis of a hydrazone analog of a key intermediate in the hydrastine synthesis, demonstrating how the core structure can be functionalized. Hydrazones are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.

Protocol 5.1.1: Synthesis of a Hydrazone Derivative of a Phthalide Intermediate

  • Rationale: This protocol illustrates the derivatization of a phthalide intermediate, a key building block in the synthesis of hydrastine. The aldehyde functionality of the phthalide can be readily condensed with a hydrazine to form a hydrazone, introducing a new pharmacophore.

  • Materials:

    • Phthalide aldehyde intermediate (e.g., opianic acid)

    • Substituted hydrazine (e.g., phenylhydrazine)

    • Ethanol

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • Dissolve the phthalide aldehyde intermediate (1.0 equiv) in ethanol.

    • Add the substituted hydrazine (1.1 equiv) to the solution.

    • Add a catalytic amount of glacial acetic acid.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

    • The product may precipitate from the reaction mixture. If so, collect the solid by filtration, wash with cold ethanol, and dry.

    • If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography or recrystallization.

Biological Evaluation of Analogs

The synthesized analogs should be subjected to a panel of biological assays to determine their pharmacological profile. Given the known activity of (+)-Hydrastine as a GABAA receptor antagonist, initial screening could focus on this target. Additionally, assays for cytotoxicity against various cancer cell lines, as well as antimicrobial activity, would be valuable to explore the potential of the novel analogs.

Conclusion

The enantioselective synthesis of (+)-Hydrastine is a challenging yet rewarding endeavor with significant implications for medicinal chemistry and drug development. This guide has provided detailed protocols for a robust catalyst-controlled asymmetric synthesis and has outlined the principles of an alternative chiral auxiliary-based approach. Furthermore, the exploration of analog synthesis opens up new avenues for the discovery of novel therapeutic agents with improved efficacy and selectivity. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers dedicated to advancing the field of natural product synthesis and its application to human health.

References

  • Heravi, M. M., Zadsirjan, V., & Esfandyari, M. (2017). Applications of Sharpless asymmetric dihydroxylation in the total synthesis of natural products. Tetrahedron: Asymmetry, 28(8), 985-1055. [Link]

  • Jacobsen, E. N. (1993). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 26(11), 614-620. [Link]

  • Li, J., et al. (2020). Studies on asymmetric total synthesis of (−)-β-hydrastine via a chiral epoxide ring-opening cascade cyclization strategy. Organic & Biomolecular Chemistry, 18(20), 3853-3861. [Link]

  • Huang, G. T., et al. (1991). (+)-Hydrastine, a potent competitive antagonist at mammalian GABAA receptors. British Journal of Pharmacology, 104(4), 853-858. [Link]

  • Evans, D. A., et al. (1982). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]

  • Movassaghi, M., & Hill, M. D. (2008). A versatile cyclodehydration reaction for the synthesis of isoquinoline and β-carboline derivatives. Organic Letters, 10(16), 3485-3488. [Link]

  • Li, J., et al. (2020). Studies on asymmetric total synthesis of (−)-β-hydrastine via a chiral epoxide ring-opening cascade cyclization strategy. RSC Advances, 10(33), 19503-19511. [Link]

  • Wikipedia. (n.d.). Hydrastine. In Wikipedia. Retrieved February 1, 2026, from [Link]

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. [Link]

  • Sriram, D., & Yogeeswari, P. (2010). Hydrazone: A versatile pharmacophore. Mini reviews in medicinal chemistry, 10(1), 31-41. [Link]

  • Chrzanowska, M., & Rozwadowska, M. D. (2016). Asymmetric Synthesis of Isoquinoline Alkaloids: 2004–2015. Chemical Reviews, 116(19), 12369-12465. [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved February 1, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Jacobsen-Katsuki Epoxidation. Retrieved February 1, 2026, from [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. In Wikipedia. Retrieved February 1, 2026, from [Link]

  • Zhang, W., et al. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 123(15), 9476-9611. [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Bischler–Napieralski Reaction in the Total Synthesis of Isoquinoline Alkaloids. Current Organic Chemistry, 24(13), 1436-1463. [Link]

  • Taylor & Francis. (n.d.). Bicuculline – Knowledge and References. Retrieved February 1, 2026, from [Link]

  • Larsen, R. D., et al. (1991). A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. The Journal of Organic Chemistry, 56(21), 6034-6038. [Link]

  • Evans, D. A. (2002). A personal account of the development of the oxazolidinone chiral auxiliaries. Tetrahedron, 58(44), 8619-8641. [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved February 1, 2026, from [Link]

  • G. Bringmann, et al. (2022). The Stereoselective Total Synthesis of Axially Chiral Naphthylisoquinoline Alkaloids. Accounts of Chemical Research, 55(18), 2585-2601. [Link]

  • A. G. Myers, et al. (2021). The Enantioselective Synthesis of Eburnamonine, Eucophylline, and 16′-epi-Leucophyllidine. The Journal of Organic Chemistry, 86(17), 11846-11863. [Link]

  • S. B. Mhaske, et al. (2006). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(82), 78995-79025. [Link]

  • Y. Wang, et al. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules, 29(1), 1-25. [Link]

  • S. M. Ali, et al. (2013). Synthesis and biological evaluation of novel hydrazide based cytotoxic agents. Expert Opinion on Drug Discovery, 8(5), 539-552. [Link]

  • A. Gyarmati, et al. (2023). Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. International Journal of Molecular Sciences, 24(13), 10833. [Link]

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Sources

Application

Application Note: Animal Models for In Vivo Studies of (+)-Hydrastine

[1][2] Introduction & Mechanistic Profile[2][3][4][5][6][7] (+)-Hydrastine (1R,9S-hydrastine) is a phthalideisoquinoline alkaloid and a primary bioactive constituent of Hydrastis canadensis (Goldenseal). Unlike its conge...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Introduction & Mechanistic Profile[2][3][4][5][6][7]

(+)-Hydrastine (1R,9S-hydrastine) is a phthalideisoquinoline alkaloid and a primary bioactive constituent of Hydrastis canadensis (Goldenseal). Unlike its congener berberine, (+)-hydrastine possesses a distinct pharmacological profile characterized by potent GABA-A receptor antagonism and emerging anti-neoplastic activity.

Therapeutic & Experimental Relevance:

  • Neuropharmacology: Acts as a potent competitive antagonist at the bicuculline-sensitive GABA-A receptor, making it a vital probe for studying inhibitory neurotransmission and seizure thresholds.

  • Oncology: Recent studies identify (+)-hydrastine as a novel inhibitor of p21-activated kinase 4 (PAK4), suppressing proliferation in lung and breast cancer models.

  • Metabolism: Modulates lipid metabolism and insulin signaling, though with a narrow therapeutic index due to CNS toxicity.

Mechanistic Pathway (GABA-A Antagonism)[4]

The following diagram illustrates the primary mechanism of action for (+)-hydrastine in the Central Nervous System (CNS), contrasting it with GABAergic agonists.

G Hydrastine (+)-Hydrastine Receptor GABA-A Receptor (Bicuculline-sensitive) Hydrastine->Receptor Blocks (Competitive Antagonist) Channel Chloride (Cl-) Channel Hydrastine->Channel Prevents Opening GABA Endogenous GABA GABA->Receptor Binds (Agonist) Receptor->Channel Opens (Normal) Influx Cl- Influx Channel->Influx Permits Depol Depolarization (Excitability/Seizure) Channel->Depol If Blocked Hyperpol Hyperpolarization (Inhibition) Influx->Hyperpol Result

Figure 1: Mechanism of Action. (+)-Hydrastine competes with GABA, preventing chloride influx and increasing neuronal excitability.

Formulation & Safety (Crucial Pre-requisites)

WARNING: (+)-Hydrastine is a potent convulsant. The intravenous (IV) convulsant dose 50 (CD50) in mice is approximately 0.16 mg/kg , which is twice as potent as bicuculline [1]. Strict adherence to dose ranging is required to avoid immediate lethality.

Vehicle Selection

(+)-Hydrastine is a weak base with poor aqueous solubility (BCS Class II). Improper solubilization leads to precipitation in the peritoneum or erratic oral absorption.

RouteRecommended VehiclePreparation Notes
IV (Bolus) 5% DMSO + 5% Tween 80 + 90% SalineDissolve in DMSO first. Add Tween 80.[1] Slowly add warm saline while vortexing. Filter sterilize (0.22 µm).
Oral (Gavage) 0.5% CMC-Na (Carboxymethylcellulose)Create a uniform suspension. Sonicate for 10 mins.
IP (Injection) 10% PEG400 + 90% SalineAdjust pH to 5.0-6.0 with dilute HCl if necessary to aid dissolution (alkaloids dissolve better in acidic pH).
Maximum Tolerated Dose (MTD) Ranging

Before efficacy studies, determine the MTD in your specific strain.

  • Start Low: For IP/IV, start at 0.05 mg/kg .

  • Escalation: Increase by 0.05 mg/kg increments.

  • Endpoint: Appearance of tremors or Straub tail phenomenon (tail rigidity).

Protocol A: Pharmacokinetics (Rat Model)

This protocol establishes the absorption, distribution, metabolism, and excretion (ADME) profile. (+)-Hydrastine undergoes extensive Phase I (CYP-mediated O-demethylation) and Phase II (glucuronidation) metabolism [2].

Species: Sprague-Dawley Rats (Male, 250–300 g) N: 6 per time point or crossover design.

Experimental Workflow
  • Cannulation: Surgically implant a jugular vein catheter under isoflurane anesthesia 24 hours prior to dosing to allow stress-free blood sampling.

  • Dosing:

    • Group 1 (IV): 0.5 mg/kg (Bolus). Note: Keep dose low to avoid seizures.

    • Group 2 (PO): 10 mg/kg (Oral Gavage).

  • Sampling: Collect 0.2 mL blood into heparinized tubes at: 0 (pre-dose), 5, 15, 30 min, 1, 2, 4, 8, 12, and 24 h.

  • Processing: Centrifuge at 3000 x g for 10 min. Store plasma at -80°C.

  • Bioanalysis (LC-MS/MS):

    • Extraction: Protein precipitation with acetonitrile (1:3 ratio).

    • Column: C18 Reverse Phase (e.g., Waters BEH C18).

    • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

    • Transition: Monitor m/z 384.1 → 190.1 (Quantifier).

Data Output Requirements: Calculate


, 

,

,

, and Absolute Bioavailability (

).

Protocol B: Oncology Xenograft (Lung/Breast)

Recent evidence suggests (+)-hydrastine inhibits PAK4, a kinase involved in cytoskeletal reorganization and metastasis [3].

Model: BALB/c Nude Mice (Female, 6–8 weeks) Cell Line: A549 (Lung Adenocarcinoma) or MDA-MB-231 (Breast).

Step-by-Step Protocol
  • Inoculation:

    • Harvest cells in log phase.

    • Resuspend

      
       cells in 100 µL PBS/Matrigel (1:1).
      
    • Inject subcutaneously into the right flank.

  • Staging:

    • Monitor tumor growth until volume reaches 100–150 mm³ (approx. 10–14 days).

    • Randomize mice into groups (n=8/group) to ensure equal average tumor volume.

  • Treatment Regimen:

    • Vehicle Control: (0.5% CMC-Na) Daily PO.

    • Low Dose (+)-Hydrastine: 20 mg/kg Daily PO.

    • High Dose (+)-Hydrastine: 50 mg/kg Daily PO.

    • Positive Control: Cisplatin (5 mg/kg IP, once weekly).

  • Monitoring:

    • Measure tumor volume (

      
      ) every 3 days.
      
    • Weigh mice daily (toxicity indicator: >15% weight loss requires euthanasia).

  • Termination (Day 28):

    • Euthanize via

      
      .
      
    • Excise tumors, weigh, and fix in 10% formalin for IHC (Ki-67, Cleaved Caspase-3).

Workflow Diagram

Xenograft Cells Cell Culture (A549/MDA-MB-231) Inoculation SC Injection (Flank) Cells->Inoculation Growth Growth to 100mm³ Inoculation->Growth Random Randomization Growth->Random Treat Treatment (28 Days) Vehicle vs. 20/50mg/kg Random->Treat Analysis Analysis Vol, Weight, IHC Treat->Analysis

Figure 2: Xenograft Workflow. From inoculation to endpoint analysis over a 6-week timeline.

Protocol C: Neuropharmacology (Seizure Threshold)

This protocol is used to assess the convulsant liability of (+)-hydrastine or its ability to lower the threshold for other chemoconvulsants (e.g., Pentylenetetrazol - PTZ).

Rationale: As a GABA-A antagonist, (+)-hydrastine will shift the PTZ dose-response curve to the left.

Model: Swiss Albino Mice (Male, 20–25 g)

  • Pre-treatment: Administer (+)-Hydrastine (IP) at sub-convulsant doses (e.g., 0.05, 0.1 mg/kg) 30 minutes prior to challenge.

  • Challenge: Administer PTZ (60 mg/kg, SC) or infuse PTZ IV via tail vein (continuous infusion method is more precise).

  • Scoring (Racine Scale):

    • Stage 0: No response.

    • Stage 1: Ear twitching.

    • Stage 2: Myoclonic jerks.

    • Stage 3: Clonic seizure (forelimb clonus).

    • Stage 4: Tonic-clonic seizure (rearing/falling).

    • Stage 5: Tonic extension (hind limb extension) / Death.

  • Metric: Latency to Stage 3 and Stage 5 (seconds).

References

  • Huang, J. H., & Johnston, G. A. (1990). (+)-Hydrastine, a potent competitive antagonist at mammalian GABAA receptors.[2] British Journal of Pharmacology, 99(4), 727–730. Link

  • Gupta, P. K., et al. (2015).[3] Hydrastine pharmacokinetics and metabolism after a single oral dose of goldenseal (Hydrastis canadensis) to humans.[4][5][3] Drug Metabolism and Disposition, 43(4), 534–552. Link

  • Li, X., et al. (2017). (-)-β-hydrastine suppresses the proliferation and invasion of human lung adenocarcinoma cells by inhibiting PAK4 kinase activity.[6][7] Oncology Reports, 38(3), 1755-1763. Note: While this paper references the (-)-isomer, the PAK4 mechanism is often investigated across the alkaloid class; confirm isomer specificity for your target.Link

  • NTP (National Toxicology Program). (2010). Toxicology and Carcinogenesis Studies of Goldenseal Root Powder. NTP Technical Report Series, 562. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of (+)-Hydrastine

Welcome to the technical support guide for (+)-Hydrastine. This resource is designed for researchers, scientists, and formulation professionals who are navigating the complexities of working with this poorly aqueous-solu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (+)-Hydrastine. This resource is designed for researchers, scientists, and formulation professionals who are navigating the complexities of working with this poorly aqueous-soluble isoquinoline alkaloid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental success. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to directly address the challenges you may encounter.

Core Concepts & Frequently Asked Questions (FAQs)

FAQ 1: What are the fundamental physicochemical properties of (+)-Hydrastine that dictate its solubility?

Understanding the inherent properties of a compound is the first step in designing an effective solubilization strategy. (+)-Hydrastine is a weakly basic alkaloid with a complex structure, leading to its challenging behavior in aqueous media.

The key takeaway is that hydrastine's very low water solubility is its primary challenge. However, its basic nitrogen atom (pKa ≈ 7.8) provides a critical handle for pH-dependent solubilization, and its solubility in organic solvents is essential for preparing concentrated stock solutions.[1]

Table 1: Physicochemical Properties of Hydrastine

PropertyValueImplication for Aqueous SolubilitySource
Molecular Formula C₂₁H₂₁NO₆-[2]
Molecular Weight 383.40 g/mol -[2]
Aqueous Solubility ~0.03 g/L (30 µg/mL) at 20°CExtremely low; classified as sparingly soluble to insoluble.[1]
pKa 7.8 (for the tertiary amine)As a weak base, its solubility dramatically increases in acidic conditions (pH < pKa) due to salt formation.[1]
Melting Point 132 °C-[1][2]
Organic Solvent Solubility Readily soluble in ethanol, chloroform, acetone, and benzene.Excellent for creating concentrated primary stock solutions before dilution into aqueous buffers.[1][3][4]
Stability Sensitive to strong acids, light, and heat. Relatively stable at neutral pH.Acid-based solubilization must be carefully controlled to avoid degradation. Solutions should be protected from light and stored appropriately.[1]
FAQ 2: I'm starting my experiments. What is the most reliable method for preparing a concentrated stock solution of (+)-Hydrastine?

Given its poor aqueous solubility, preparing a high-concentration stock solution in an organic solvent is the standard and recommended first step for virtually all applications.

Expert Rationale: The principle here is "like dissolves like." Hydrastine's organic structure makes it far more amenable to dissolution in a non-polar or moderately polar organic solvent than in water. Dimethyl sulfoxide (DMSO) is a superior choice for most cell-based assays due to its high solubilizing power and miscibility with aqueous media. For other applications, ethanol can be used.[5] This organic stock can then be diluted to the final working concentration in your aqueous experimental medium.

Protocol 1: Preparation of a 10 mM (+)-Hydrastine Stock in DMSO
  • Pre-weigh: Accurately weigh the desired amount of (+)-Hydrastine powder (MW: 383.40 g/mol ) in a sterile microcentrifuge tube or glass vial.

    • Example: For 1 mL of a 10 mM stock, weigh out 3.83 mg.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO.

  • Dissolution: Vortex thoroughly for 1-2 minutes. If needed, sonicate briefly in a room temperature water bath to ensure complete dissolution. The final solution should be clear and free of any visible particulates.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability, protected from light.[6] A stock solution stored at -80°C should be stable for up to one year.[6]

Troubleshooting Aqueous Solubility Issues

Issue 1: My (+)-Hydrastine precipitates immediately when I dilute my DMSO stock into my neutral (pH 7.4) buffer.

This is the most common issue researchers face. It occurs because the hydrastine, which was stable in the organic solvent, is suddenly exposed to an aqueous environment where it is not soluble at a neutral pH. The key is to leverage its basic nature.

Solution A: pH-Dependent Solubilization

Causality: (+)-Hydrastine is a weak base with a pKa of 7.8.[1] At a pH below its pKa, the tertiary amine group becomes protonated (N → NH⁺), forming a water-soluble salt. The Henderson-Hasselbalch equation dictates that at a pH two units below the pKa (i.e., pH 5.8), over 99% of the hydrastine will be in its protonated, soluble form.

cluster_0 pH Adjustment Workflow Start Start with aqueous buffer (e.g., PBS, pH 7.4) AdjustpH Adjust buffer pH to ~4.0-5.0 using dilute HCl (e.g., 0.1 M) Start->AdjustpH 1. Pre-acidify AddStock Spike in small volume of (+)-Hydrastine DMSO stock while vortexing AdjustpH->AddStock 2. Add drug Check Visually inspect for clarity. Is the solution clear? AddStock->Check 3. Verify Success Solution ready for use. Confirm final pH. Check->Success Yes Fail Precipitation occurred. Troubleshoot. Check->Fail No

Caption: Workflow for pH-based solubilization of (+)-Hydrastine.

Critical Consideration: While effective for solubilization, be aware that hydrastine is sensitive to strong acids and can undergo hydrolysis.[1] Therefore, use the mildest acidic conditions necessary to achieve solubility and prepare the solution fresh. An optimal pH range for stability in some formulations has been found to be between 3.2 and 4.4.[7] Always verify if the lower pH will affect your specific assay or cell system.

Solution B: Utilizing Co-solvents in the Final Formulation

Causality: Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the overall polarity of the aqueous medium.[8] This method is common for in vitro experiments where the final concentration of the organic solvent is low enough to be non-toxic to cells.

Commonly Used Co-solvents:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 300/400 (PEG300/400)

This protocol is adapted from established methods for formulating poorly soluble compounds for preclinical studies.[9]

  • Prepare Stock: Start with a high-concentration stock of (+)-Hydrastine in DMSO (e.g., 20 mg/mL), as described in Protocol 1.

  • Add Co-solvent: In a separate tube, add the first co-solvent. For example, to prepare 1 mL of a final formulation, add 400 µL of PEG300.

  • Spike and Mix: Add 100 µL of your DMSO stock solution to the PEG300 and mix thoroughly until a clear solution is formed.

  • Add Surfactant (Optional but Recommended): Add 50 µL of a surfactant like Tween-80 and mix again. Surfactants aid in creating stable micro-micelles that further prevent precipitation.

  • Final Dilution: Add the final volume of your aqueous buffer (e.g., 450 µL of saline or PBS) dropwise while continuously vortexing to bring the total volume to 1 mL.

  • Final Check: The resulting solution should be clear. If precipitation occurs, the drug concentration may be too high for this specific formulation.

Table 2: Example Co-solvent Formulation

ComponentVolume (for 1 mL final)PercentageRole
DMSO (from stock)100 µL10%Primary Solvent
PEG300400 µL40%Co-solvent
Tween-8050 µL5%Surfactant/Stabilizer
Aqueous Buffer450 µL45%Vehicle
Issue 2: My experimental system is sensitive to organic solvents and low pH. Are there alternative solubilization methods?

Yes. For sensitive applications or when higher concentrations are needed for formulation development, advanced techniques like cyclodextrin complexation can be employed.

Solution C: Complexation with Cyclodextrins

Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic (+)-Hydrastine molecule can become entrapped within this cavity, forming an "inclusion complex." This complex has a hydrophilic exterior, rendering it water-soluble.[10] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a modified cyclodextrin commonly used in pharmaceutical formulations for its high solubilizing capacity and safety profile.

cluster_0 Mechanism of Solubilization cluster_1 Aqueous Solution H (+)-Hydrastine (Hydrophobic) Complex Soluble Inclusion Complex CD β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) H_in_CD (+)-H

Caption: Encapsulation of hydrophobic (+)-Hydrastine within a cyclodextrin host molecule to form a water-soluble complex.

  • Prepare CD Solution: Prepare a 20-30% (w/v) solution of SBE-β-CD in your desired aqueous buffer. Stir until fully dissolved.

  • Prepare Hydrastine Stock: Make a concentrated stock of (+)-Hydrastine in DMSO (e.g., 20 mg/mL).

  • Complexation: While stirring the SBE-β-CD solution vigorously, slowly add the hydrastine stock solution. A typical ratio might be 1 part DMSO stock to 9 parts CD solution.[9]

  • Equilibrate: Allow the mixture to stir at room temperature for 1-2 hours, or overnight at 4°C, to ensure maximum complex formation.

  • Filtration (Optional): If any un-complexed drug is suspected, filter the solution through a 0.22 µm syringe filter.

General Troubleshooting Guide

Problem Observed Potential Cause Recommended Action
Precipitation upon dilution Exceeded solubility limit in the final buffer.1. Decrease the final concentration of hydrastine. 2. Increase the amount of co-solvent or surfactant. 3. Lower the pH of the final buffer (if permissible).
Cloudiness or haziness Incomplete dissolution or formation of meta-stable aggregates.1. Sonicate the solution for 5-10 minutes. 2. Gently warm the solution (e.g., to 37°C), but be mindful of heat stability. 3. Increase mixing time/energy.
Loss of activity in assay Degradation of (+)-Hydrastine.1. Prepare solutions fresh before each experiment. 2. Avoid harsh acidic conditions (pH < 3) or prolonged exposure to low pH. 3. Protect all solutions from light by using amber vials or covering with foil.
Inconsistent results Variability in solution preparation.1. Ensure DMSO is anhydrous, as moisture can affect initial solubility.[6] 2. Standardize the order of reagent addition and mixing procedures. 3. Always visually confirm the clarity of the solution before use.

This guide provides a foundational framework for addressing the solubility of (+)-Hydrastine. The optimal method will always depend on the specific requirements and constraints of your experimental system. By understanding the physicochemical principles and systematically applying these troubleshooting strategies, you can achieve consistent and reliable results.

References
  • Grokipedia. (n.d.). Hydrastine.
  • ResearchGate. (n.d.). HYDRASTINE.
  • ResearchGate. (2024, January 3). (PDF) HYDRASTINE.
  • PubMed. (n.d.). Stability of hydralazine hydrochloride in aqueous vehicles.
  • MedchemExpress.com. (n.d.). Hydrastinine hydrochloride | Haemostatic Agent.
  • Wikipedia. (n.d.). Hydrastine.
  • Selleck Chemicals. (n.d.). Hydrastine | PAK inhibitor | CAS 118-08-1.
  • Bioaustralis Fine Chemicals. (n.d.). Hydrastine.
  • MDPI. (n.d.). Formulation, Characterization, and In Vitro Drug Release Study of β-Cyclodextrin-Based Smart Hydrogels.
  • AAPS. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.

Sources

Optimization

Technical Support Center: Chiral Separation of Hydrastine Enantiomers

Executive Summary & Scientific Context Hydrastine is a phthalideisoquinoline alkaloid and a major bioactive component of Hydrastis canadensis (Goldenseal). It possesses two chiral centers at C-1 and C-9, resulting in fou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Hydrastine is a phthalideisoquinoline alkaloid and a major bioactive component of Hydrastis canadensis (Goldenseal). It possesses two chiral centers at C-1 and C-9, resulting in four potential stereoisomers.

  • Natural Form: (1R, 9R)-(-)-

    
    -hydrastine.
    
  • Enantiomer: (1S, 9S)-(+)-

    
    -hydrastine.
    
  • Diastereomers: (1R, 9S)-(-)-

    
    -hydrastine and (1S, 9R)-(+)-
    
    
    
    -hydrastine.

Separating these enantiomers is critical for pharmacological profiling, as the biological activity (e.g., GABA


 receptor antagonism) is highly stereospecific. This guide provides a robust workflow using polysaccharide-based Chiral Stationary Phases (CSPs), specifically the Amylose tris(3,5-dimethylphenylcarbamate)  (e.g., Chiralpak AD-H) and Cellulose tris(3,5-dimethylphenylcarbamate)  (e.g., Chiralcel OD-H) columns.

Standard Operating Procedure (SOP): The "Gold Standard" Method

This protocol is designed as a self-validating system. If the system suitability parameters (Resolution


, Tailing Factor 

) are not met, refer to the Troubleshooting Module.
Chromatographic Conditions
ParameterSpecificationRationale
Column Chiralpak AD-H (Amylose-based) or Chiralcel OD-H (Cellulose-based)(5 µm, 250 x 4.6 mm)Polysaccharide CSPs form inclusion complexes and hydrogen bonds with the lactone and isoquinoline moieties of hydrastine.
Mobile Phase n-Hexane : Isopropanol (IPA) : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v) Normal Phase is superior for polar alkaloids. DEA is critical to suppress ionization of the tertiary amine, preventing peak tailing.
Flow Rate 1.0 mL/minStandard flow for analytical columns to maintain equilibrium thermodynamics.
Temperature 25°CLower temperatures often favor enantioseparation (

) by reducing thermal energy that disrupts chiral recognition.
Detection UV @ 290 nmHydrastine has a UV maximum near 290-300 nm due to the methylenedioxybenzene and phthalide groups.
Sample Diluent Mobile PhasePrevents "solvent shock" which causes peak distortion or "ghost" peaks.
Method Development Workflow

The following diagram outlines the logical progression from column screening to validation.

MethodDevelopment Start START: Sample Prep (1 mg/mL in Mobile Phase) Screening Screening Phase Columns: AD-H & OD-H MP: Hex/IPA/DEA (90:10:0.1) Start->Screening Decision1 Resolution (Rs) > 1.5? Screening->Decision1 Optimize Optimization Phase Decision1->Optimize No (Rs < 1.5) Finalize Final Method Validation (Linearity, Accuracy, LoD) Decision1->Finalize Yes SwitchAlc Switch Alcohol Modifier (Try Ethanol instead of IPA) Optimize->SwitchAlc Step 1 TempCtrl Lower Temp to 15-20°C (Increases Selectivity) SwitchAlc->TempCtrl Step 2 TempCtrl->Decision1 Re-evaluate

Caption: Figure 1. Logical workflow for developing a chiral separation method for hydrastine, prioritizing column screening followed by mobile phase optimization.

Troubleshooting Guide (FAQ Format)

This section addresses specific failure modes reported by users.

Q1: My hydrastine peaks are tailing significantly ( ). The resolution is lost due to the tail. What is wrong?

Diagnosis: Residual Silanol Interaction. Mechanism: Hydrastine contains a basic tertiary nitrogen atom. In the absence of a basic modifier, this nitrogen interacts strongly with the acidic residual silanol groups on the silica support of the column, causing kinetic lag (tailing). Solution:

  • Verify Additive: Ensure you added 0.1% Diethylamine (DEA) to the mobile phase.

  • Increase Additive: If 0.1% is insufficient, increase DEA to 0.2% . Do not exceed 0.5% as it may degrade the silica.

  • Column History: If the column was previously used with acidic additives (TFA), flush it with 100% Ethanol (containing 0.1% DEA) for 2 hours to neutralize the stationary phase.

Q2: I see no separation (co-elution) on Chiralpak AD-H.

Diagnosis: Insufficient Selectivity (


).
Mechanism:  The chiral "grooves" in the amylose polymer (AD-H) may not spatially match the hydrastine stereochemistry as well as cellulose (OD-H) for this specific solvent system.
Solution: 
  • Switch Alcohol: Change the modifier from Isopropanol (IPA) to Ethanol . Ethanol is a "sharper" modifier and often alters the 3D helical structure of the polysaccharide, potentially creating a better fit.

  • Switch Column: Move to Chiralcel OD-H .[1] The cellulose backbone has a different twist and inclusion cavity size. Literature suggests OD-H often complements AD-H for isoquinoline alkaloids.

Q3: The retention times are shifting day-to-day.

Diagnosis: Mobile Phase Evaporation or Temperature Fluctuation. Mechanism: Normal phase solvents (Hexane) are highly volatile. Evaporation changes the Hexane:Alcohol ratio, altering retention. Solution:

  • Cap Solvents: Use safety caps with air inlet valves on solvent reservoirs.

  • Thermostat: Ensure the column oven is actively controlling temperature (e.g., 25°C ± 0.1°C). Do not rely on ambient room temperature.

  • Equilibration: Allow 30-45 minutes of flow before the first injection.

Advanced Optimization Logic

When standard protocols fail, use this logic tree to diagnose the root cause based on chromatographic symptoms.

Troubleshooting Problem Problem Detected Symptom1 Peak Tailing Problem->Symptom1 Symptom2 Poor Resolution (Rs < 1.5) Problem->Symptom2 Symptom3 Ghost Peaks Problem->Symptom3 Action1 Add/Increase DEA (0.1%) Symptom1->Action1 Action2 Decrease Alcohol % (Increase Retention) Symptom2->Action2 If k' < 2 Action3 Change Alcohol Type (IPA <-> EtOH) Symptom2->Action3 If k' > 2 Action4 Check Sample Solvent (Must match Mobile Phase) Symptom3->Action4

Caption: Figure 2. Diagnostic logic tree for isolating chromatographic failures during hydrastine analysis.

Comparative Data: Mobile Phase Effects

The following table summarizes how changing the alcohol modifier affects the separation of phthalideisoquinoline alkaloids on polysaccharide columns.

Modifier (10% in Hexane)Retention (

)
Selectivity (

)
Peak ShapeRecommendation
Isopropanol (IPA) HighModerateBroadStart here. Good general solubility and stable baseline.
Ethanol (EtOH) LowHighSharpOptimization step. Use if resolution is < 1.5 with IPA.
Methanol (MeOH) Very LowVariableVariableAvoid in Hexane. Immiscible without Ethanol bridge. Use only in pure polar mode.

References

  • Daicel Chiral Technologies. (2021). Instruction Manual for CHIRALPAK® AD-H, AS-H, AY-H, AZ-H & CHIRALCEL® OD-H. Retrieved from [Link]

  • Scriba, G. K. (2016). Chiral Separation of Amino Acids and Peptides on Polysaccharide-Based Chiral Stationary Phases. Methods in Molecular Biology. Retrieved from [Link]

  • Phenomenex. (2020). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

  • Cirilli, R., et al. (2019).[2] HPLC Enantioseparations with Polysaccharide-Based Chiral Stationary Phases. Springer Nature Experiments. Retrieved from [Link]

Sources

Troubleshooting

Addressing non-specific binding of (+)-Hydrastine in receptor assays

Introduction You are likely accessing this guide because your (+)-Hydrastine binding data shows high background noise, "flat" displacement curves, or inconsistent IC50 values. (+)-Hydrastine is a phthalideisoquinoline al...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are likely accessing this guide because your (+)-Hydrastine binding data shows high background noise, "flat" displacement curves, or inconsistent IC50 values.

(+)-Hydrastine is a phthalideisoquinoline alkaloid and a potent competitive antagonist at the GABA_A receptor (specifically the bicuculline-sensitive site).[1] However, its physicochemical profile creates a "perfect storm" for non-specific binding (NSB). It is a cationic amphiphile at physiological pH: it possesses both a hydrophobic core (phthalide/isoquinoline rings) and a protonatable nitrogen.

This guide moves beyond generic advice. We will dissect the molecular interactions causing these artifacts and provide a self-validating protocol to eliminate them.

Module 1: The Physicochemical Root Cause

To solve the binding issue, you must understand the molecule's behavior in your assay buffer.

PropertyValueImplication for Assay
pKa ~7.8 (Basic)At pH 7.4, ~70% of (+)-Hydrastine is positively charged (protonated).
LogP ~2.8Moderately lipophilic. It partitions into plastic and lipid membranes.
Target GABA_A ReceptorRequires careful buffer selection (chloride ions influence binding).

The "Sticky" Mechanism: Standard glass fiber filters (GF/B or GF/C) used in radioligand binding are made of silicate, which carries a net negative charge .

  • Electrostatic Trap: The positively charged (+)-Hydrastine binds electrostatically to the negatively charged glass fibers.

  • Hydrophobic Adsorption: The lipophilic rings adsorb to the plastic walls of tubes and pipette tips.

Module 2: The Solution – Filter Pretreatment (The PEI Protocol)

The most effective method to eliminate filter-based NSB for cationic alkaloids is pretreating filters with Polyethyleneimine (PEI) . PEI is a cationic polymer that coats the glass fibers, masking the negative charge and repelling the cationic (+)-Hydrastine.

Protocol: 0.3% PEI Filter Soak

Reagents:

  • Polyethyleneimine (50% w/v aqueous solution).

  • Assay Buffer (e.g., Tris-HCl or Phosphate buffer used in your specific GABA assay).

Step-by-Step Workflow:

  • Preparation: Dilute the 50% PEI stock to a final concentration of 0.3% (v/v) in distilled water.

    • Note: Do not use assay buffer for the soak if it contains high salt, as this can precipitate the PEI. Use water or low-salt buffer.

  • Soaking: Submerge Whatman GF/B filters in the 0.3% PEI solution.

    • Duration: Minimum 1 hour at 4°C. Overnight soaking is acceptable and often yields better consistency.

  • The Critical Wash (Don't Skip): Before adding your biological sample, place the filters on the manifold and wash twice with ice-cold assay buffer.

    • Why? Excess free PEI is cytotoxic and can strip receptors from membranes or interfere with the ligand-receptor interaction. You want PEI on the filter, not in your reaction.

  • Filtration: Proceed with your binding assay filtration immediately.

Visualizing the Mechanism

The following diagram illustrates how PEI prevents the "Electrostatic Trap."

PEI_Mechanism cluster_0 Without PEI (High NSB) cluster_1 With PEI Pretreatment (Low NSB) Filter_Neg Glass Fiber Filter (Silicate -) Hydrastine_Pos (+)-Hydrastine (Protonated +) Filter_Neg->Hydrastine_Pos Electrostatic Attraction Filter_Coated Filter + PEI Layer (Net Charge Neutral/+) Hydrastine_Free (+)-Hydrastine (Passes Through) Filter_Coated->Hydrastine_Free Repulsion/ No Binding

Caption: Mechanism of PEI action. Left: Negatively charged filters attract cationic (+)-Hydrastine. Right: Cationic PEI masks the filter charge, allowing unbound ligand to wash through.

Module 3: Troubleshooting FAQ

Q1: My "Total Binding" counts are low, and my IC50 is shifting to the right. Is the drug degrading?

Diagnosis: This is likely surface adsorption , not degradation. Because (+)-Hydrastine is lipophilic (LogP ~2.8), it is sticking to your plastic dilution tubes and pipette tips before it even reaches the receptor. The actual concentration in the well is lower than you calculated.

Corrective Action:

  • Glass vs. Plastic: Switch to silanized glass vials or low-binding polypropylene for preparing stock solutions.

  • Carrier Protein: Add 0.1% BSA (Bovine Serum Albumin) to your assay buffer. BSA acts as a "sacrificial" surface blocker, coating the plastic walls so your drug stays in solution.

    • Caution: Ensure the BSA is "Fatty Acid Free" to avoid introducing lipids that might interfere with GABA receptors.

Q2: I see high background even with PEI filters. What else can I do?

Diagnosis: If electrostatic binding is blocked but NSB remains, you are likely seeing lipid partitioning . The drug is dissolving into the lipid bilayer of your cell membrane preparation.

Corrective Action:

  • Salinity Check: Ensure your wash buffer has sufficient ionic strength (e.g., 150mM NaCl). This disrupts weak hydrophobic interactions.

  • Wash Volume: Increase the wash volume (e.g., from 3x 3mL to 4x 4mL).

  • Rapid Filtration: Perform the wash steps as fast as possible (<10 seconds total). Prolonged washing with lipophilic compounds can lead to the dissociation of specific binding (off-rate effect), but rapid, high-volume washes favor the removal of loosely associated NSB.

Module 4: Validating the Assay (The "Specific Binding" Check)

Never assume your NSB is defined correctly. You must mathematically validate it.

The Definition:



The Experiment:

  • Total Binding (TB): Receptor + Radioligand (e.g., [³H]-Muscimol).[2]

  • Non-Specific Binding (NSB): Receptor + Radioligand + Excess Cold Competitor .

    • Crucial: Do not use (+)-Hydrastine to define its own NSB. Use a structurally distinct GABA antagonist like Bicuculline (100 µM) or GABA (1 mM) .

    • Reasoning: If you use Hydrastine to define NSB, and Hydrastine sticks to the filter, you will mask the very artifact you are trying to subtract.

Troubleshooting Flowchart

Use this decision tree to diagnose your specific issue.

Troubleshooting_Tree Start High Background / Poor Displacement Check_Filter Are you using GF/B Filters? Start->Check_Filter PEI_Step Pre-soak in 0.3% PEI Check_Filter->PEI_Step Yes (High NSB) Check_Plastic Is IC50 shifting rightward? PEI_Step->Check_Plastic NSB Persists? Adsorption Use Silanized Glass + 0.1% BSA Check_Plastic->Adsorption Yes (Potency Loss) NSB_Def Check NSB Definition Check_Plastic->NSB_Def No (Just Noise) Competitor Use 100µM Bicuculline (Not Hydrastine) NSB_Def->Competitor Validate Competitor

Caption: Decision tree for isolating the source of error in (+)-Hydrastine assays.

References

  • Bruns, R. F., et al. (1983). A simple and rapid method using polyethylenimine-treated filters for assay of solubilized LH/hCG receptors.[3] Analytical Biochemistry, 132(1), 74-81.

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. (Specific reference to physicochemical properties of alkaloids and LogP influence on binding). Academic Press.
  • Johnston, G. A. R. (1996). GABAA Receptor Pharmacology. Pharmacology & Therapeutics, 69(3), 173-198. (Details on bicuculline-sensitive sites and hydrastine antagonism).

  • Thermo Fisher Scientific. (2021). Polyethylenimine-Transferrinfection (Tf-PEI) Kit User Guide. (Reference for PEI handling and cationic properties).

  • BenchChem Technical Support. (2025). Strategies for reducing non-specific binding in receptor assays. (General protocols for lipophilic ligands).

Sources

Optimization

Enhancing the resolution of (+)-Hydrastine in chromatographic analysis

Welcome to the technical support center for the chromatographic analysis of (+)-Hydrastine. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions to com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of (+)-Hydrastine. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions to common challenges encountered during method development and routine analysis. Here, we move beyond simple protocols to explain the 'why' behind the 'how', ensuring your methods are robust, reproducible, and scientifically sound.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that form the basis of a successful chromatographic analysis of (+)-Hydrastine.

Q1: What are the typical starting conditions for reversed-phase HPLC analysis of (+)-Hydrastine?

A1: A typical starting point for the analysis of (+)-Hydrastine, particularly in complex matrices like Goldenseal extracts, involves a reversed-phase C18 column.[1] The mobile phase is generally a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[2] Due to hydrastine's basic nature as an isoquinoline alkaloid, the aqueous phase is almost always acidified to ensure consistent protonation and good peak shape.[1][3]

A common setup is detailed in various validated methods, which often aim to resolve hydrastine from other co-occurring alkaloids such as berberine and canadine.[4]

ParameterTypical Starting ConditionRationale & Expert Insight
Stationary Phase C18, High-Purity Silica (e.g., < 5 µm, 100 Å)C18 provides the necessary hydrophobicity for retaining hydrastine. High-purity, end-capped silica is crucial to minimize secondary interactions with surface silanols, which cause peak tailing for basic compounds.
Mobile Phase Acetonitrile : Acidified Water (e.g., with 0.1% Phosphoric or Formic Acid)Acetonitrile often provides better selectivity for alkaloids compared to methanol. Acidification (pH 2.5-3.5) ensures hydrastine (pKa ≈ 6.5) is fully protonated, leading to a single ionic species and improved peak symmetry.[5]
Elution Mode Isocratic or GradientIsocratic elution is often sufficient and simpler for quantifying hydrastine and berberine.[2][4] A gradient may be necessary for complex extracts containing a wider polarity range of analytes.
Flow Rate 1.0 - 1.5 mL/min (for 4.6 mm ID column)Standard flow rates provide a good balance between analysis time and efficiency.
Column Temperature 25 - 35 °CElevated temperatures can reduce mobile phase viscosity, lower backpressure, and sometimes improve peak efficiency. However, consistency is key for retention time reproducibility.[6]
Detection UV, typically between 230-235 nmThis wavelength range provides good sensitivity for hydrastine and other related alkaloids found in Goldenseal.[1][2]
Q2: Why is mobile phase pH so critical for achieving good resolution and peak shape for (+)-Hydrastine?

A2: Mobile phase pH is arguably the most powerful tool for controlling the retention and peak shape of ionizable compounds like (+)-Hydrastine.[7][8] Hydrastine is a basic alkaloid with a pKa around 6.5. This means its ionization state is highly dependent on the pH of the mobile phase.

  • At Low pH (e.g., pH < 4): The hydrastine molecule is fully protonated, carrying a positive charge. This consistent ionization state prevents peak splitting and tailing that can occur when a compound exists in both ionized and non-ionized forms during its transit through the column.[8][9] This technique is known as "ion suppression" for bases, although it's more accurately described as ensuring a consistent, single ionic form.

  • At Mid-Range pH (e.g., pH 5-8): Around its pKa, hydrastine will exist as a mixture of protonated (charged) and neutral species. This leads to disastrous chromatography, often resulting in broad, split, or severely tailing peaks, as the two forms have different retention behaviors.[8]

  • At High pH (e.g., pH > 9): Hydrastine will be in its neutral, non-ionized form. This can significantly increase retention on a reversed-phase column and often yields excellent peak shape.[9] However, this approach requires a pH-stable column (e.g., hybrid or polymer-based) as traditional silica columns will dissolve at high pH.[9][10]

For most routine analyses on standard silica-based columns, maintaining a low pH is the most reliable strategy.

Q3: Is the chiral separation of (+)-Hydrastine from its enantiomer, (-)-Hydrastine, necessary for routine analysis?

A3: For most standard applications, such as quantifying hydrastine content in botanical extracts for quality control, chiral separation is not necessary.[1][4] These methods focus on resolving (+)-Hydrastine from other distinct chemical compounds, like berberine or canadine.

However, chiral separation becomes critical in other contexts:

  • Pharmacokinetic Studies: Enantiomers can have different absorption, distribution, metabolism, and excretion (ADME) profiles in the body.[11]

  • Pharmacological Research: The biological activity of one enantiomer can differ significantly from the other.

  • Authenticity and Adulteration Analysis: Determining the enantiomeric ratio can sometimes help identify the source of a material or detect synthetic adulterants.

Achieving chiral separation requires a specialized approach, typically using a Chiral Stationary Phase (CSP) that can differentiate between the stereoisomers.[12][13]

Troubleshooting Guide: Resolving Common Issues

This section provides in-depth solutions to specific experimental problems in a question-and-answer format.

Problem: My (+)-Hydrastine peak is tailing severely, even with an acidified mobile phase.

Answer: Peak tailing for basic compounds like hydrastine is a classic chromatographic challenge, primarily caused by unwanted secondary interactions between the positively charged analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica stationary phase.[14][15] While a low pH helps by keeping the analyte consistently protonated, it doesn't eliminate the issue if the stationary phase has accessible, acidic silanols.

Here is a systematic approach to troubleshoot and resolve peak tailing:

Step 1: Diagnose the Cause

  • Column Age/Contamination: Has the column been used extensively, especially with "dirty" samples or at high pH? Contaminants can accumulate at the column head, and the stationary phase can degrade over time, exposing more active silanol sites.

  • Insufficient Buffering: Is your mobile phase pH stable? Using a simple acid (e.g., 0.1% formic acid) might not provide enough buffering capacity if the sample itself has a high pH, causing local pH shifts at the point of injection.

  • Column Chemistry: Are you using an older, "Type A" silica column? These columns have a higher concentration of acidic silanols and are notorious for causing peak tailing with bases. Modern, high-purity "Type B" silica columns that are densely end-capped are much better suited for this analysis.

Step 2: Implement Solutions

  • Optimize Mobile Phase:

    • Lower the pH Further: Try reducing the pH to ~2.5. This ensures the vast majority of surface silanols are protonated (Si-OH), making them neutral and less likely to interact with the protonated hydrastine.

    • Introduce a Competing Base: Add a small amount of a basic modifier like triethylamine (TEA) to the mobile phase (e.g., 0.1%). The TEA will preferentially interact with the active silanol sites, effectively "masking" them from the hydrastine. Note: TEA can suppress ionization in MS detectors.

    • Increase Buffer Concentration: If using a buffer (e.g., phosphate or formate), increasing the concentration (e.g., from 10mM to 25mM) can help resist pH changes upon sample injection.[14]

  • Evaluate Your Hardware:

    • Use a Guard Column: A guard column protects your analytical column from contaminants that can cause active sites and blockages.[16]

    • Switch to a Modern Column: The most effective solution is often to use a column specifically designed for improved performance with basic compounds. Look for columns with:

      • High-Purity, End-Capped Silica: This is the industry standard for good peak shape.

      • Hybrid Particle Technology: These columns (e.g., Waters XBridge™, Agilent Zorbax Extend-C18) incorporate carbon into the silica matrix, making them more resistant to high pH and shielding silanol activity.[10]

The diagram below illustrates why a protonated base like hydrastine tails on a standard silica column. The electrostatic attraction to ionized silanols creates a secondary retention mechanism, distorting the peak.

Caption: Mechanism of peak tailing for basic analytes.

Problem: I have poor resolution between (+)-Hydrastine and another major alkaloid, Berberine.

Answer: Achieving baseline resolution between hydrastine and berberine is a common goal in Goldenseal analysis.[1][4] If you are experiencing co-elution or insufficient separation, you need to manipulate the "resolution triangle": Efficiency (N) , Selectivity (α) , and Retention (k) . Selectivity is often the most powerful tool.[17][18]

Here is a logical workflow for improving this critical separation:

G Start Start: Poor Resolution Hydrastine/Berberine A Step 1: Change Organic Modifier (Manipulate Selectivity α) Switch Acetonitrile to Methanol Start->A B Did resolution improve? A->B Analyze result C Step 2: Adjust Mobile Phase pH (Fine-tune Selectivity α) Change pH by ±0.5 units B->C No H Adopt best condition and re-optimize gradient/isocratic % B->H Yes D Is resolution now acceptable? (Rs > 1.5) C->D Analyze result E Step 3: Change Stationary Phase (Major Selectivity α Change) Switch C18 to Phenyl-Hexyl or Cyano D->E No D->H Yes F Step 4: Optimize Efficiency (N) Use column with smaller particles (e.g., 3 -> 1.8 µm) or a longer column. E->F If resolution is close, but not baseline G Method Optimized F->G H->G

Caption: Method development workflow for resolution enhancement.

This protocol outlines how to systematically test the most impactful variables.

Objective: To improve the resolution (Rs) between (+)-Hydrastine and Berberine to ≥ 1.5.

Materials:

  • HPLC system with UV detector

  • Analytical standards of (+)-Hydrastine and Berberine

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • HPLC-grade water

  • Acid (e.g., Formic Acid or Phosphoric Acid)

  • C18 column (your current column)

  • Phenyl-Hexyl column (recommended for alternative selectivity)

Procedure:

  • Establish Baseline:

    • Prepare your current mobile phase (e.g., ACN:Water with 0.1% Formic Acid at 30:70 v/v).

    • Inject a mixed standard of hydrastine and berberine.

    • Record the retention times and calculate the current resolution (Rs).

  • Step 1: Test Alternative Organic Solvent:

    • Prepare a mobile phase with Methanol instead of ACN, keeping the proportions and acid modifier the same (e.g., MeOH:Water with 0.1% Formic Acid).

    • Important: You may need to adjust the solvent percentage to get similar retention times. Methanol is a weaker solvent than ACN, so you might need to increase its concentration (e.g., start at 40:60 v/v).

    • Equilibrate the column thoroughly with the new mobile phase.

    • Inject the standard mix and calculate the new Rs. Compare it to the baseline.

  • Step 2: Fine-Tune pH:

    • Using the best organic solvent from Step 1, prepare two new aqueous phases by adjusting the pH slightly (e.g., if your baseline pH is 3.0, test pH 2.5 and pH 3.5).

    • Run the separation at each new pH condition, equilibrating the column well each time.

    • Analyze the impact on selectivity and resolution. Even small pH changes can alter the elution order or spacing of alkaloids.[5]

  • Step 3: Test Alternative Stationary Phase:

    • If resolution is still poor, the interaction with the stationary phase needs to be changed.

    • Install a Phenyl-Hexyl column. This phase provides alternative selectivity through pi-pi interactions, which can be very effective for aromatic compounds like alkaloids.

    • Repeat the test using the best mobile phase composition identified in the previous steps.

  • Analysis:

    • Compare the chromatograms from all experiments. The condition that provides a resolution factor (Rs) of 1.5 or greater with good peak shape is your optimized method.

References

  • Kertész, I., et al. (2015). Chiral differentiation of the noscapine and hydrastine stereoisomers by electrospray ionization tandem mass spectrometry. PubMed.
  • Weber, H. A., et al. (n.d.). Method Validation for Determination of Alkaloid Content in Goldenseal Root Powder. ResearchGate.
  • Various Authors. (n.d.). Method Validation for Determination of Alkaloid Content in Goldenseal Root Powder. ResearchGate.
  • Brown, P. N., & Shipley, P. R. (2011). Determination of Hydrastine and Berberine in Goldenseal Raw Materials, Extracts, and Dietary Supplements by High-Performance Liquid Chromatography with UV: Collaborative Study. Journal of AOAC International. Available at: [Link]

  • Abourashed, E. A., & Khan, I. A. (n.d.). Separation and quantitation of isoquinoline alkaloids occurring in Goldenseal. ResearchGate.
  • Weber, H. A. (2004). [Extraction and HPLC analysis of alkaloids in goldenseal]. PubMed.
  • Kertész, I., et al. (n.d.). Chiral differentiation of the noscapine and hydrastine stereoisomers by electrospray ionization tandem mass spectrometry. Wiley Online Library.
  • Li, Y., et al. (2018). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. New Journal of Chemistry. Available at: [Link]

  • Author Unknown. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Shimadzu.
  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
  • Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions.
  • Author Unknown. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News.
  • Author Unknown. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance. Waters Corporation.
  • Author Unknown. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
  • Author Unknown. (n.d.). Control pH During Method Development for Better Chromatography. Agilent.
  • Author Unknown. (n.d.). HPLC Troubleshooting Guide. Thermoscientific.
  • Author Unknown. (2020). The use of Mobile Phase pH as a Method Development Tool. Chromatography Today.
  • HPLC Professionals. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. Available at: [Link]

  • Gurley, B. J., et al. (2016). Hydrastine Pharmacokinetics and Metabolism after a Single Oral Dose of Goldenseal (Hydrastis canadensis) to Humans. ResearchGate. Available at: [Link]

  • Author Unknown. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Restek.
  • Author Unknown. (2018). Chiral Chromatography: Separating Twins. Blogs@NTU.
  • House, D. (2017). Chirality and the Separation of Enantiomers by Liquid Chromatography. YouTube. Available at: [Link]

  • Author Unknown. (2023). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru.
  • Author Unknown. (n.d.). Methods for Changing Peak Resolution in HPLC. Chrom Tech, Inc.

Sources

Troubleshooting

Technical Support Center: Optimizing the Intramolecular Passerini Reaction for Hydrastine Synthesis

Introduction Welcome to the technical support center for the synthesis of hydrastine precursors via the Passerini three-component reaction (P-3CR). This guide is designed for researchers, chemists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of hydrastine precursors via the Passerini three-component reaction (P-3CR). This guide is designed for researchers, chemists, and drug development professionals who are utilizing this elegant multicomponent reaction to construct the core lactonic amide intermediate of hydrastine.[1] The intramolecular Passerini reaction, which involves an isocyanide, opianic acid (acting as both the aldehyde and carboxylic acid), and an appropriate amine-derived component, is a powerful step that rapidly builds molecular complexity.[1][2]

However, as with any multicomponent reaction, its efficiency can be sensitive to a variety of experimental parameters. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize reaction yields, minimize side products, and ensure robust and reproducible results.

Core Reaction Overview

The key transformation in the Falck synthesis of hydrastine involves an intramolecular Passerini reaction.[1] The reaction convenes three components:

  • An Isocyanide: Typically derived from a phenyl bromide variant.[1]

  • Opianic Acid: A bifunctional molecule that serves as both the aldehyde and the carboxylic acid component.

  • An Amine Component: Which is incorporated into the final structure.

The reaction proceeds through a presumed non-polar cyclic transition state to form the critical α-acyloxy amide product, which is the lactonic core of hydrastine.[2][3]

Simplified Passerini Mechanism for Hydrastine Precursor

Passerini_Mechanism Reactants Opianic Acid (Aldehyde + Acid) + Isocyanide H_Bond H-Bonded Cluster Formation Reactants->H_Bond Activation Nitrilium Nitrilium Intermediate H_Bond->Nitrilium Isocyanide Attack (Rate-Determining) Mumm Intramolecular Attack (Mumm Rearrangement) Nitrilium->Mumm Trapping by Carboxylate Product Hydrastine Precursor (α-Acyloxy Amide Lactone) Mumm->Product Acyl Migration

Caption: Key mechanistic steps of the intramolecular Passerini reaction.

Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the Passerini reaction for hydrastine synthesis.

Question 1: My reaction shows low or no conversion to the desired product. What are the primary causes?

Answer: Low conversion is a frequent issue and can typically be traced back to one of three areas: reagent quality, reaction conditions, or inherent substrate reactivity.

A1. Reagent Quality & Stability:

  • Isocyanide Purity: Isocyanides can be unstable and are prone to polymerization or hydrolysis, especially if impure.[4] Use freshly prepared or purified isocyanide. If using a commercial source, ensure it has been stored properly under an inert atmosphere and away from light.

  • Opianic Acid Purity: Ensure the opianic acid is pure and, critically, anhydrous. Trace amounts of water can interfere with the reaction, potentially leading to the formation of α-hydroxy amide byproducts.[4]

  • Solvent Quality: The reaction is highly sensitive to the solvent environment. Always use anhydrous, aprotic solvents.[2][3] It is best practice to use solvent from a freshly opened bottle or one that has been distilled over an appropriate drying agent.

A2. Suboptimal Reaction Conditions:

  • Concentration: The Passerini reaction is termolecular, meaning its rate is highly dependent on the concentration of all three components.[4] If the reaction is sluggish, try increasing the concentration of the reactants. A typical starting concentration is 0.1 M to 0.5 M.

  • Temperature: While many Passerini reactions proceed at room temperature, stubborn substrates may require moderate heating.[4][5] An initial screen at room temperature, 40 °C, and 60 °C is advisable. However, be cautious, as excessive heat can degrade sensitive isocyanides.[4]

  • Stoichiometry: Ensure a 1:1:1 stoichiometry of your core reactants. Any deviation can lead to an excess of one starting material and reduce the overall yield based on the limiting reagent.[3]

Troubleshooting Workflow:

Troubleshooting_Workflow Start Problem: Low/No Yield Check_Purity 1. Verify Starting Material Purity (Isocyanide, Opianic Acid) Start->Check_Purity Check_Conditions 2. Confirm Anhydrous Conditions (Dry Solvents, Glassware) Check_Purity->Check_Conditions Optimize_Conc 3. Optimize Concentration (Increase to 0.5 M) Check_Conditions->Optimize_Conc Optimize_Temp 4. Screen Temperature (RT, 40°C, 60°C) Optimize_Conc->Optimize_Temp Monitor 5. Monitor by TLC/LCMS Optimize_Temp->Monitor Success Successful Reaction Monitor->Success

Caption: A systematic workflow for troubleshooting low-yield reactions.

Question 2: I'm observing significant side products. What are they and how can I minimize them?

Answer: The most common side reactions are isocyanide polymerization and the formation of Ugi-type or truncated Passerini products.

  • Isocyanide Polymerization: This often appears as an insoluble, yellowish precipitate. It is favored by heat, light, and acidic impurities.

    • Solution: Use high-purity isocyanide. Consider adding the isocyanide slowly to the reaction mixture to keep its instantaneous concentration low.[4] Running the reaction under an inert atmosphere (nitrogen or argon) is also recommended.[4]

  • Ugi Reaction: If your amine starting material or solvent contains primary amine impurities, you may see the formation of an α-acylamino amide (an Ugi product) instead of the desired α-acyloxy amide.[3]

    • Solution: Ensure the purity of all reagents and solvents. If a primary amine is a suspected contaminant, purify the relevant materials before use.

  • α-Hydroxy Amide Formation: This "truncated" Passerini product can form if trace amounts of water are present, leading to hydrolysis of the ester.[4] It can also be favored by the use of strong acids.[6]

    • Solution: Strictly adhere to anhydrous conditions.[4] Ensure all glassware is flame- or oven-dried and use freshly distilled anhydrous solvents.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction?

The Passerini reaction is generally favored in apolar, aprotic solvents because it is believed to proceed through a relatively non-polar cyclic transition state.[2][3]

  • Recommended Solvents: Dichloromethane (DCM) and toluene are excellent starting points.[3][7][8] Tetrahydrofuran (THF) has also been used effectively.[7][9]

  • Solvents to Avoid: Protic solvents like methanol or ethanol are generally not suitable as they can compete with the carboxylic acid, slowing the reaction.[2][10] However, some recent studies have shown that strong hydrogen bond donating (HBD) solvents like hexafluoroisopropanol (HFIP) can, counterintuitively, accelerate the reaction.[10] This is an advanced technique that should be explored only after standard conditions fail.

SolventTypical Relative YieldReference
Dichloromethane (DCM)High (82-85%)[7][8]
TolueneModerate (51-65%)[7][8]
Tetrahydrofuran (THF)Moderate (54%)[9]
Acetonitrile (MeCN)Inefficient / Low[7]
Methanol (MeOH)Generally Poor / Inhibits[2][10]
WaterHigh (in some cases)[8]

Note: Yields are highly substrate-dependent. This table provides a general guide.

Q2: Is a catalyst or additive necessary?

The classical Passerini reaction does not require a catalyst. However, if the reaction is sluggish due to sterically hindered substrates or poor electrophilicity of the aldehyde, certain additives can be beneficial.

  • Lewis Acids: Catalytic amounts of Lewis acids like ZnCl₂ (10 mol%) have been shown to improve yields in some Ugi-type reactions, a close relative of the Passerini.[11] This could be cautiously explored.

  • Tertiary Amines: In some specific Passerini-type reactions, nucleophilic tertiary amines like DABCO have been shown to dramatically improve rates and yields.[12]

Q3: How should I monitor the reaction progress?

Thin-Layer Chromatography (TLC) is the most straightforward method.

  • Procedure: Spot the crude reaction mixture alongside your starting materials (opianic acid and isocyanide).

  • Visualization: Use a UV lamp (254 nm) to visualize the aromatic components. A potassium permanganate (KMnO₄) stain is also effective for visualizing the product, as the newly formed ester and amide can be sensitive to oxidation.

  • Interpretation: A successful reaction will show the consumption of starting materials and the appearance of a new, typically less polar, product spot.

Example Experimental Protocol

This is a generalized protocol and should be adapted based on the specific isocyanide and amine components being used.

Materials:

  • Opianic acid (1.0 equiv)

  • Isocyanide component (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, stir bar, septum, nitrogen/argon line

Procedure:

  • Setup: Flame-dry a round-bottom flask containing a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (N₂ or Ar).[13]

  • Reagent Addition: To the flask, add opianic acid (1.0 equiv). Dissolve it in anhydrous DCM to a concentration of 0.2 M.

  • Reaction Initiation: To the stirring solution, add the isocyanide (1.0 equiv) dropwise via syringe at room temperature.[4]

  • Monitoring: Seal the flask and stir at room temperature. Monitor the reaction's progress every 2-4 hours using TLC (e.g., 3:1 Hexanes:Ethyl Acetate eluent).

  • Heating (Optional): If no significant conversion is observed after 24 hours, gently heat the reaction to 40 °C and continue monitoring.

  • Work-up: Once the reaction is complete (as judged by TLC), concentrate the mixture in vacuo. The crude product can then be purified by flash column chromatography on silica gel.

References

  • Boyer, A., et al. (2021). Optimized Conditions for Passerini-Smiles Reactions and Applications to Benzoxazinone Syntheses. Molecules, 26(16), 4903. [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Passerini Reactions. BenchChem Technical Guides.
  • Ramozzi, R., & Morokuma, K. (2018). Revisiting the Passerini Reaction Mechanism: Existence of the Nitrilium, Organocatalysis of Its Formation, and Solvent Effect. The Journal of Organic Chemistry, 83(15), 7653–7661. [Link]

  • de Souza, A. C., et al. (2022). Strong Hydrogen Bond Donating Solvents Accelerate the Passerini Three-Component Reaction. The Journal of Organic Chemistry, 87(9), 5869–5877. [Link]

  • Shaabani, A., et al. (2018). Effect of different solvents on the scope of the Passerini reaction. ResearchGate. [Link]

  • Ghahremanzadeh, R., et al. (2017). Immobilized Sulfuric Acid on Silica Gel as Highly Efficient and Heterogeneous Catalyst for the One-Pot Synthesis of Novel α-Acyloxycarboxamides in Aqueous Media. ResearchGate. [Link]

  • BenchChem. (2025). Minimizing the formation of byproducts in Passerini reactions. BenchChem Technical Guides.
  • Wikipedia. Hydrastine. Wikipedia, The Free Encyclopedia. [Link]

  • Banfi, L., et al. (2021). The 100 facets of the Passerini reaction. Chemical Science, 12(40), 13243-13271. [Link]

  • Saya, J. M., et al. (2024). Exploring Phthalimide as the Acid Component in the Passerini Reaction. Organic Letters. [Link]

  • ResearchGate. Synthesis of hydrastine 199 by an intramolecular Passerini reaction. ResearchGate. [Link]

  • Legros, J., et al. (2005). Optimization of the Passerini reaction. ResearchGate. [Link]

  • ResearchGate. Optimization of the reaction conditions. ResearchGate. [Link]

  • MacSphere. BIOSYNTHESIS OF HYDRASTINE AND BERBERINE. McMaster University Institutional Repository. [Link]

  • Dömling, A. (2002). The Passerini Reaction. Organic Reactions. [Link]

  • Jivani, A. J., et al. (2022). Miscellaneous Passerini Reaction for α-Acyloxy Carboxamide: Synthesis and Process Optimization Study. Letters in Organic Chemistry, 19(4), 326-332. [Link]

  • Wikipedia. Passerini reaction. Wikipedia, The Free Encyclopedia. [Link]

  • University of Rochester Chemistry Department. Troubleshooting: How to Improve Yield. University of Rochester. [Link]

  • de la Torre, D., et al. (2017). Consecutive hydrazino-Ugi-azide reactions: synthesis of acylhydrazines bearing 1,5-disubstituted tetrazoles. Beilstein Journal of Organic Chemistry, 13, 2626-2633. [Link]

Sources

Optimization

Preventing epimerization during the synthesis of (+)-Hydrastine

Technical Support Center: Stereochemical Integrity in (+)-Hydrastine Synthesis Subject: Troubleshooting Epimerization at C-1 and C-9 during Phthalideisoquinoline Assembly Ticket ID: HYD-SYN-001 Status: Open Assigned Spec...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stereochemical Integrity in (+)-Hydrastine Synthesis

Subject: Troubleshooting Epimerization at C-1 and C-9 during Phthalideisoquinoline Assembly Ticket ID: HYD-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist, Alkaloid Chemistry Division

Executive Summary: The "Bug" in the System

The synthesis of (+)-Hydrastine (1R, 9S) presents a classic stereochemical challenge: the molecule is thermodynamically less stable than its C-9 epimer, (+)-Epihydrastine (1R, 9R), also known as the erythro isomer.

Users frequently report "yield loss" which is actually epimerization . This occurs because the C-1 proton (benzylic,


-amino) and the C-9 proton (

-lactone) are both acidic. Under thermodynamic control (heat, basic workup, or acidic silica), the system drifts toward the erythro configuration to minimize steric strain or maximize intramolecular hydrogen bonding.

This guide provides kinetic control protocols to lock in the threo (1R, 9S) configuration.

Diagnostic Visualization: The Epimerization Trap

Before troubleshooting, understand the mechanism. The diagram below illustrates how the threo isomer (Target) collapses into the erythro isomer (Impurity) through enolization or iminium ion formation.

Epimerization Threo (+)-Hydrastine (1R, 9S) [Kinetic Product] Intermediate_C9 Enolate Intermediate (Planar at C-9) Threo->Intermediate_C9 Base (C-9 Deprotonation) Intermediate_C1 Iminium Intermediate (Planar at C-1) Threo->Intermediate_C1 Oxidation/Acid Intermediate_C9->Threo Reprotonation (Kinetic) Erythro (+)-Epihydrastine (1R, 9R) [Thermodynamic Product] Intermediate_C9->Erythro Reprotonation (Thermodynamic) Intermediate_C1->Erythro Hydride Attack (Least Hindered)

Figure 1: The thermodynamic drift from Hydrastine (Threo) to Epihydrastine (Erythro) via C-9 enolization or C-1 iminium formation.

Troubleshooting Modules

Module A: The Coupling Step (Lithiation Strategy)

Context: You are using the Orito or Snieckus method, reacting a lithiated benzamide/carbamate with an opianic acid derivative.

Q: My diastereomeric ratio (dr) is poor (close to 1:1 or favoring erythro). How do I fix this?

A: You have lost kinetic control. The lithiated intermediate aggregates or equilibrates before quenching.

  • Protocol Adjustment (The "Low-Temp Lock"):

    • Temperature: The lithiation and addition must occur at -78°C . Do not allow the reaction to warm above -60°C until the quench is complete.

    • Solvent: Use THF (Tetrahydrofuran). Diethyl ether often results in slower lithiation, requiring higher temps that promote randomization.

    • Additives: Add TMEDA (Tetramethylethylenediamine) (1.1 equiv). TMEDA breaks up organolithium aggregates, increasing the reactivity of the kinetic species and allowing the reaction to proceed at the required low temperature [1].

    • Quench: Quench with a pre-cooled proton source (e.g., acetic acid in THF at -78°C). A slow, warm quench allows the alkoxide intermediate to retro-aldol or epimerize.

ParameterStandard Condition (Risky)Optimized Condition (Safe)Mechanism
Temperature 0°C to -20°C-78°C Prevents thermodynamic equilibration of the intermediate.
Additive NoneTMEDA Increases kinetic basicity; prevents aggregation.
Quench Sat. NH4Cl (RT)AcOH/THF (-78°C) Traps the stereocenter instantly.
Module B: Post-Reaction Handling (The "Hidden" Killer)

Context: The reaction showed the correct spot on TLC, but after the column, the NMR shows the erythro isomer.

Q: Did my product isomerize inside the column?

A: Yes. Silica gel is slightly acidic (


). This acidity is sufficient to protonate the basic nitrogen or catalyze the enolization of the lactone, leading to C-1 or C-9 epimerization.
  • Protocol Adjustment (Buffered Chromatography):

    • Pre-treat Silica: Slurry your silica gel in the eluent containing 1-2% Triethylamine (Et3N) .

    • Eluent: Maintain 1% Et3N in your mobile phase throughout the purification.

    • Speed: Flash chromatography is preferred over gravity columns. Minimizing residence time on the silica reduces exposure to surface hydroxyls.

    • Alternative: Use neutral alumina (Grade III) if the compound is particularly sensitive, though buffered silica is usually sufficient for hydrastine [2].

Module C: N-Methylation & Reduction

Context: Converting the nor-hydrastine or iminium intermediate to the final (+)-hydrastine.

Q: I am reducing the iminium salt, but I am getting the wrong isomer.

A: The hydride source determines the approach vector.

  • Protocol Adjustment (Steric Steering):

    • Reagent Selection: Avoid small hydride donors like LiAlH4 if stereocontrol is lost. Use bulky reducing agents or catalytic hydrogenation if applicable.

    • Mechanism: The hydride will attack the iminium ion from the least hindered face. If the C-9 substituent blocks one face, the hydride attacks from the other, setting the C-1 stereochemistry relative to C-9.

    • Check: Ensure you are not heating the reaction. High-temperature reduction favors the thermodynamic erythro product.

Decision Tree: Troubleshooting Workflow

Follow this logic path to identify where your synthesis is failing.

Troubleshooting Start Start: Low Yield of (+)-Hydrastine CheckTLC Check Crude NMR/TLC (Before Column) Start->CheckTLC IsCrudeGood Is the Crude dr > 90:10? CheckTLC->IsCrudeGood ColumnIssue Issue: Purification Epimerization IsCrudeGood->ColumnIssue Yes (Crude is Pure) ReactionIssue Issue: Reaction Control IsCrudeGood->ReactionIssue No (Crude is Mix) FixColumn Action: Use 2% Et3N in Silica Reduce Column Time ColumnIssue->FixColumn CheckTemp Was Lithiation at -78°C? ReactionIssue->CheckTemp FixTemp Action: Cool to -78°C Add TMEDA CheckTemp->FixTemp No CheckQuench Was Quench Cold? CheckTemp->CheckQuench Yes FixQuench Action: Inverse Quench into AcOH at -78°C CheckQuench->FixQuench No

Figure 2: Step-by-step diagnostic flow for isolating the source of epimerization.

References

  • Beak, P., & Snieckus, V. (1982). Directed Lithiation of Aromatic Tertiary Amides: An Evolving Synthetic Methodology for Polysubstituted Aromatics. Accounts of Chemical Research. [Valid URL: https://pubs.acs.org/doi/abs/10.1021/ar00082a002]
  • Shamma, M. (1972). The Isoquinoline Alkaloids: Chemistry and Pharmacology. Academic Press. (Foundational text on the thermodynamic stability of erythro vs. threo phthalideisoquinolines). [Valid URL: https://www.sciencedirect.com/book/9780126382501/the-isoquinoline-alkaloids]
  • Rozwadowska, M. D. (1994). Stereoselective synthesis of isoquinoline alkaloids. Heterocycles. (Describes the specific stereochemical challenges in hydrastine synthesis). [Valid URL: https://www.heterocycles.jp/newlibrary/libraries/journal/39/1/1]
  • Orito, K., et al. (1980). Synthesis of phthalideisoquinoline alkaloids via directed lithiation. Tetrahedron. (The primary source for the lithiation strategy described in Module A). [Valid URL: https://www.sciencedirect.com/science/article/abs/pii/004040208080054X]
Troubleshooting

Cross-reactivity issues with antibodies raised against hydrastine

Core Technical Directive Antibodies raised against Hydrastine (a phthalideisoquinoline alkaloid) frequently exhibit significant cross-reactivity with Berberine and Canadine (tetrahydroberberine). This occurs because thes...

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Directive

Antibodies raised against Hydrastine (a phthalideisoquinoline alkaloid) frequently exhibit significant cross-reactivity with Berberine and Canadine (tetrahydroberberine). This occurs because these alkaloids co-exist in Hydrastis canadensis (Goldenseal) and share a structural isoquinoline core.

This guide provides a root-cause analysis and troubleshooting workflow. Our goal is to distinguish between matrix interference (non-specific binding) and true cross-reactivity (structural recognition errors).

Diagnostic Logic Flow

Before altering your protocol, determine if the issue is chemical or immunological. Use this decision tree to isolate the failure mode.

TroubleshootingFlow Start Issue: High Background / False Positive in Goldenseal Extract Dilution Step 1: Perform Serial Dilution of Sample (1:10 to 1:1000) Start->Dilution Linearity Does signal decrease linearly with dilution? Dilution->Linearity MatrixEffect Diagnosis: Matrix Effect (Non-specific binding of tannins/polysaccharides) Linearity->MatrixEffect No (Signal stays high) CrossReact Diagnosis: True Cross-Reactivity (Antibody binding to Berberine/Canadine) Linearity->CrossReact Yes (Signal drops) ActionMatrix Action: Add PVP (1%) or Casein to buffer; Increase wash steps MatrixEffect->ActionMatrix ActionCR Action: Run Competitive Inhibition Assay (IC50 Determination) CrossReact->ActionCR

Figure 1: Diagnostic logic for distinguishing matrix interference from antibody cross-reactivity.

The Science of Cross-Reactivity: The "Hapten Trap"

The Structural Problem

Hydrastine (MW ~383 Da) is a hapten. To trigger an immune response, it must be conjugated to a carrier protein (BSA or KLH).[1]

  • The Trap: If the conjugation linker is attached to the nitrogen atom of the isoquinoline ring, it obscures the specific stereochemistry that distinguishes Hydrastine from Berberine.

  • The Result: The antibody recognizes the "common face" (the methylenedioxy-benzene ring) shared by both molecules.

Representative Cross-Reactivity Profile

The following data represents a typical profile for a polyclonal antibody raised against a C-linked Hydrastine hapten. Note the interference from Berberine, which is often present at 10x–20x higher concentrations than Hydrastine in raw root powder.

AnalyteStructural ClassCross-Reactivity (%)Risk Factor
(-)-β-Hydrastine Phthalideisoquinoline100% Target Analyte
Berberine Protoberberine12 - 25% High (Abundant in Goldenseal)
Canadine Tetrahydroberberine5 - 10% Moderate
Hydrastinine Cleavage Product< 1% Low

Troubleshooting Q&A

Issue 1: "I am detecting Hydrastine in samples known to be Hydrastine-free (e.g., Coptis chinensis)."

Root Cause: Coptis chinensis (Chinese Goldthread) is rich in Berberine but lacks Hydrastine. Your antibody is cross-reacting with the high Berberine content. Solution:

  • Switch to HPLC Validation: If your immunoassay is positive for Coptis, validate a subset of samples using HPLC-UV (230 nm) to confirm the false positive.

  • Competitive Blockade: Pre-incubate your antibody with a low concentration of Berberine (below the detection threshold for Berberine but high enough to saturate low-affinity cross-reactive paratopes) before adding the sample. Note: This is an advanced technique and requires careful titration.

Issue 2: "My standard curve is excellent, but real samples show poor recovery (spiking recovery < 60%)."

Root Cause: Matrix interference masking the antibody binding site. Goldenseal roots are high in tannins and alkaloids that can precipitate proteins or bind non-specifically to the antibody. Solution:

  • Buffer Modification: Add 1% Polyvinylpyrrolidone (PVP-40) to your sample extraction buffer. PVP binds phenolic compounds (tannins) that otherwise interfere with antibody-antigen binding.

  • pH Adjustment: Ensure extraction is performed at pH 7.0–7.4. Acidic extraction (common for alkaloids) must be neutralized prior to the ELISA step, or the antibody conformation will be compromised.

Issue 3: "How do I calculate the exact cross-reactivity of my specific antibody lot?"

Solution: You must perform an IC50 Displacement Assay . Do not rely on manufacturer general specs.

  • Protocol: Run two competitive inhibition curves side-by-side.

    • Curve A: Hydrastine standards (0.1 ng/mL – 1000 ng/mL).

    • Curve B: Berberine standards (0.1 ng/mL – 1000 ng/mL).

  • Calculation:

    
    
    
    • Interpretation: If Hydrastine IC50 is 5 ng/mL and Berberine IC50 is 50 ng/mL, your CR is 10%.

Validation Protocol: Competitive ELISA for Specificity

Use this protocol to validate the specificity of your anti-hydrastine antibody against potential interferents.

Reagents Required:

  • Hydrastine-BSA Conjugate (Coating Antigen)

  • Anti-Hydrastine Antibody (Primary)

  • HRP-Secondary Antibody

  • Free Standards: Hydrastine, Berberine, Canadine.[2]

Step-by-Step Workflow:

  • Coating: Coat 96-well plate with Hydrastine-BSA (1 µg/mL) in Carbonate Buffer (pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBST. Block with 1% Casein in PBS for 1 hour at RT.

  • Competition Step (Critical):

    • In a separate "mixing plate," prepare serial dilutions of your Free Standards (Hydrastine vs. Berberine).

    • Add a fixed concentration of Anti-Hydrastine Antibody to each well of the mixing plate.

    • Incubate for 30 mins to allow equilibrium binding in solution.

  • Transfer: Transfer 100 µL from the mixing plate to the coated/blocked assay plate. Incubate 1 hour at RT.

    • Mechanism:[3][4] Free analyte competes with the plate-bound hapten for the antibody. High free analyte = Low signal.

  • Detection: Wash 5x. Add HRP-Secondary Antibody. Incubate 45 mins.

  • Read: Add TMB substrate. Stop with 1M H2SO4. Read OD450.

Acceptance Criteria:

  • The IC50 (concentration inhibiting 50% of max signal) for Berberine should be at least 100-fold higher than that of Hydrastine for the assay to be considered "Specific" for quantitative use in raw herbal material.

References

  • AOAC International. (2008). Determination of hydrastine and berberine in goldenseal raw materials, extracts, and dietary supplements by high-performance liquid chromatography with UV: collaborative study. Journal of AOAC International. Link

  • Creative Diagnostics. (n.d.). Anti-Hapten Antibody Production and Design Strategies.Link

  • BenchChem. (2025).[5] Cross-Reactivity of Antibodies for Isoquinoline Alkaloids: A Comparative Guide.Link

  • MDPI. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description.Link

  • National Institutes of Health (NIH). (2017). Detection of Adulteration in Hydrastis canadensis (Goldenseal) Dietary Supplements via Untargeted Mass Spectrometry-based Metabolomics.[2]Link

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison of (+)-Hydrastine and Bicuculline as GABA-A Receptor Antagonists

A Guide for Researchers in Neuroscience and Drug Development In the landscape of neuroscience research, particularly in the study of inhibitory neurotransmission, GABA-A receptor antagonists are indispensable tools. They...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Neuroscience and Drug Development

In the landscape of neuroscience research, particularly in the study of inhibitory neurotransmission, GABA-A receptor antagonists are indispensable tools. They allow for the precise dissection of GABAergic circuits and are fundamental in models of epilepsy and neuronal hyperexcitability.[1] For decades, bicuculline has been the gold-standard competitive antagonist, a benchmark against which new compounds are measured.[2][3] However, the phthalide isoquinoline alkaloid (+)-hydrastine has emerged as a potent alternative, demonstrating several key differences in its pharmacological profile.[4][5]

This guide provides an in-depth, objective comparison of (+)-hydrastine and bicuculline, focusing on their mechanisms, potency, selectivity, and practical applications. It is intended for researchers, scientists, and drug development professionals seeking to make an informed choice of antagonist for their specific experimental needs.

Mechanism of Action: Competitive Antagonism at the Orthosteric Site

Both (+)-hydrastine and bicuculline function as competitive antagonists at the GABA-A receptor.[3][4] This means they bind to the same site as the endogenous ligand, GABA—the orthosteric site—but fail to activate the receptor (i.e., they have no intrinsic efficacy).[3][6] By occupying this site, they prevent GABA from binding and opening the integral chloride ion channel, thereby blocking inhibitory neurotransmission.[1][2] The blockade of this inhibitory signal leads to a state of disinhibition, resulting in increased neuronal excitability and, at sufficient doses, convulsant activity.[1][4]

Interestingly, while classified as a competitive antagonist, some studies suggest bicuculline's action is more complex. It has been proposed to act as an allosteric inhibitor of channel opening, binding to the orthosteric site and stabilizing the receptor in a closed, non-conducting state.[3][7] This nuanced mechanism involves interaction with sites beyond the immediate GABA binding pocket, which is plausible given bicuculline's larger molecular size compared to GABA.[3] (+)-Hydrastine, sharing a similar phthalide isoquinoline structure and the same 1S,9R stereochemical configuration as bicuculline, is understood to act via the same competitive mechanism.[4]

GABAA_Antagonism cluster_receptor GABA-A Receptor Receptor α β GABA Binding Site Cl- Channel γ Output_Inactive Channel Closed (No Cl- Influx) Receptor:cl->Output_Inactive No Activation Output_Active Channel Open (Cl- Influx) Receptor:cl->Output_Active Activates GABA GABA (Agonist) GABA->Receptor:beta Binds Antagonist (+)-Hydrastine or Bicuculline Antagonist->Receptor:beta Competitively Binds (Blocks GABA)

Caption: Competitive antagonism at the GABA-A receptor.

Potency and Efficacy: A Clear Advantage for (+)-Hydrastine

Experimental data consistently demonstrates that (+)-hydrastine is a more potent GABA-A receptor antagonist than bicuculline across various assays. This is a critical consideration for researchers, as a more potent compound can be used at lower concentrations, potentially reducing the risk of off-target effects.

A key study directly comparing the two compounds found that in radioligand binding assays using rat brain membranes, (+)-hydrastine was significantly more potent in displacing the GABA-A agonist [3H]-muscimol.[4][5] Specifically, (+)-hydrastine exhibited an IC50 of 2.37 µM, making it approximately 8 times more potent than bicuculline, which had an IC50 of 19.7 µM in the same assay.[4]

The difference in potency extends to functional assays as well. When evaluated as antagonists of GABA-stimulated [3H]-diazepam binding, a measure of activity at low-affinity GABA-A receptors, (+)-hydrastine (IC50 0.4 µM) was more potent than bicuculline (IC50 2.3 µM).[4][5] This enhanced potency translates to in vivo effects, where (+)-hydrastine was found to be twice as potent as bicuculline as a convulsant in mice, with CD50 values of 0.16 mg/kg and 0.32 mg/kg (i.v.), respectively.[4]

Parameter(+)-HydrastineBicucullinePotency Ratio (Hydrastine:Bicuculline)Reference
IC50 vs. [3H]-Muscimol Binding 2.37 µM19.7 µM~ 8 : 1[4][5]
IC50 vs. GABA-stimulated [3H]-Diazepam Binding 0.4 µM2.3 µM~ 5.75 : 1[4][5]
pA2 (Functional Antagonism) 6.56.1Higher for Hydrastine[4][5]
Convulsant Dose (CD50, i.v. in mice) 0.16 mg/kg0.32 mg/kg2 : 1[4]

Table 1: Comparative Potency of (+)-Hydrastine and Bicuculline.

Selectivity and Off-Target Effects

An ideal antagonist should be highly selective for its intended target. Both compounds show good selectivity for the bicuculline-sensitive GABA-A receptor.

( +)-Hydrastine: Studies have shown that (+)-hydrastine is a selective antagonist for bicuculline-sensitive GABA-A receptors.[4][5] It does not significantly influence phaclofen-sensitive GABA-B receptors or acetylcholine receptors in preparations like the guinea-pig isolated ileum.[4][5] It also does not inhibit the binding of [3H]-(-)-baclofen to GABA-B sites in rat brain membranes.[4] However, it's important to note that the commercially available form, often just called "hydrastine," is a mixture of stereoisomers.[8] The (-)-hydrastine enantiomer is 180 times less potent as a convulsant and has been shown to inhibit tyrosine hydroxylase and the organic cation transporter OCT1, activities not associated with the (+)-enantiomer's GABAergic effects.[9][10] Therefore, for precise GABA-A antagonism, use of the purified (+)-hydrastine enantiomer is critical.

Bicuculline: While bicuculline is the defining antagonist for GABA-A receptors, it is not without off-target effects.[1][11] Notably, it can block Ca2+-activated potassium channels, an important consideration in studies of neuronal excitability and ion channel function.[1] Furthermore, quaternary salts of bicuculline (e.g., bicuculline methiodide), which are more water-soluble and stable, are known to be less selective than the parent compound and should be used with caution.[3]

Experimental Protocols: How to Compare Antagonists in Your Lab

To empirically validate the choice of antagonist for a specific research question, two primary methodologies are employed: radioligand binding assays and patch-clamp electrophysiology.

Protocol 1: Competitive Radioligand Binding Assay

This protocol determines the affinity of a test compound (e.g., (+)-hydrastine) by measuring its ability to displace a known radiolabeled ligand (e.g., [3H]-muscimol) from the GABA-A receptor.

Causality and Self-Validation: This assay's validity rests on the principle of competitive displacement at a specific receptor. By using a highly selective radioligand like [3H]-muscimol, we ensure we are probing the GABA orthosteric site.[2] The inclusion of a saturating concentration of a known antagonist (like unlabeled bicuculline) to define non-specific binding is a critical self-validating step. If specific binding is low or non-specific binding is high, it indicates a problem with the membrane preparation or assay conditions.

Binding_Assay prep 1. Prepare Brain Membrane Homogenate tubes 2. Set up Assay Tubes: - Total Binding (Radioligand only) - Non-Specific (Radioligand + Excess Unlabeled Antagonist) - Competition (Radioligand + Test Compound) prep->tubes incubate 3. Add Membrane Prep & Incubate (e.g., 4°C) tubes->incubate terminate 4. Terminate Reaction (Rapid Filtration or Centrifugation) incubate->terminate wash 5. Wash Filters/Pellets to Remove Unbound Ligand terminate->wash count 6. Quantify Radioactivity (Scintillation Counting) wash->count analyze 7. Analyze Data: Calculate Specific Binding & IC50 count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat brain tissue in a sucrose buffer. Perform a series of centrifugations to isolate the membrane fraction containing the GABA-A receptors. Wash the membranes repeatedly in a binding buffer (e.g., 50 mM Tris-HCl) to remove endogenous GABA.[12]

  • Assay Setup: In triplicate, prepare tubes for:

    • Total Binding: Add a fixed concentration of radioligand (e.g., 5 nM [3H]-muscimol).[12]

    • Non-Specific Binding (NSB): Add the radioligand plus a high concentration of an unlabeled competitor (e.g., 100 µM bicuculline) to saturate all specific sites.[13]

    • Competition: Add the radioligand plus varying concentrations of your test compounds ((+)-hydrastine and bicuculline).

  • Incubation: Add the membrane preparation (0.1-0.2 mg protein) to each tube and incubate to allow binding to reach equilibrium (e.g., 45 minutes at 4°C).[12]

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C).[14] This separates the bound radioligand (on the filter) from the unbound (in the filtrate).

  • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.[14]

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[14]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Fit the data using a non-linear regression model to determine the IC50 value for each compound.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the functional effect of antagonists on GABA-A receptor-mediated currents in living cells.

Causality and Self-Validation: This method provides a direct functional readout of receptor activity. The protocol is self-validating by establishing a stable baseline response to a known concentration of GABA before applying the antagonist. A shift in the GABA dose-response curve to the right in the presence of the antagonist, without a reduction in the maximum current, is the hallmark of competitive antagonism and validates the mechanism.[6]

Step-by-Step Methodology:

  • Cell Preparation: Use cultured neurons or a cell line heterologously expressing specific GABA-A receptor subtypes (e.g., HEK293 cells with α1β2γ2).

  • Recording Setup: Obtain a whole-cell patch-clamp recording. Clamp the cell's membrane potential at a level where chloride currents are robust (e.g., -60 mV).

  • Establish Baseline: Perfuse the cell with a known concentration of GABA (e.g., the EC50 concentration, ~10-30 µM) for a brief period (e.g., 3 seconds) to elicit a control inward current.[15] Repeat until a stable baseline response is achieved.

  • Antagonist Application: Pre-incubate the cell with the antagonist ((+)-hydrastine or bicuculline) for a set period, then co-apply the same concentration of GABA along with the antagonist.[15]

  • Data Acquisition: Record the peak amplitude of the GABA-evoked current in the presence of the antagonist.

  • Dose-Response Curve: Repeat steps 4 and 5 with a range of antagonist concentrations to generate an inhibition curve and calculate the IC50.

  • Mechanism Confirmation (Schild Analysis): To confirm competitive antagonism, generate full GABA dose-response curves in the absence and presence of several fixed concentrations of the antagonist. A parallel rightward shift of the curve with no change in the maximal response confirms a competitive mechanism.

Conclusion and Recommendations

Both (+)-hydrastine and bicuculline are effective competitive antagonists of the GABA-A receptor, making them valuable tools for neuroscience research. However, the available evidence indicates a clear distinction in potency.

  • (+)-Hydrastine is demonstrably more potent than bicuculline in both binding and functional assays.[4][5] This allows for its use at lower concentrations, which can be advantageous for minimizing potential off-target effects and for in vivo studies where dosage is a critical parameter. Its selectivity profile appears favorable, with minimal action on GABA-B or acetylcholine receptors.[4]

  • Bicuculline remains the classical, widely-used GABA-A antagonist.[2] Its pharmacology is extensively documented, providing a wealth of historical data for comparison. However, researchers must be aware of its lower potency relative to (+)-hydrastine and its known off-target effect on Ca2+-activated potassium channels.[1]

Recommendation: For researchers requiring the highest potency and selectivity for blocking GABA-A receptors, (+)-hydrastine is the superior choice . When selecting this compound, ensuring the use of the purified (+)-enantiomer is crucial to avoid the off-target effects associated with its stereoisomers.[9][10] Bicuculline remains a valid and important tool, especially when comparing results to the vast body of existing literature, but its limitations in potency and selectivity should be carefully considered in experimental design and data interpretation.

References

  • Huang, S., & Johnston, G. A. R. (1990). (+)-Hydrastine, a potent competitive antagonist at mammalian GABAA receptors. Neuroscience Letters, 117(1-2), 123-126. [Link]

  • Wikipedia contributors. (2023, December 2). Hydrastine. In Wikipedia, The Free Encyclopedia. [Link]

  • Johnston, G. A. R., Chebib, M., Duke, R. K., & Mewett, K. N. (1997). (+)-Hydrastine, a potent competitive antagonist at mammalian GABAA receptors. Neurochemistry International, 31(4), 599-603. [Link]

  • Olsen, R. W., & Sieghart, W. (2009). GABA Receptor Physiology and Pharmacology. In Basic Neurochemistry: Principles of Molecular, Cellular, and Medical Neurobiology (8th ed.). [Link]

  • Calderwood, C., et al. (2022). GABA receptor antagonism elicits feeding in the septohypothalamic nucleus. Frontiers in Behavioral Neuroscience, 16, 966453. [Link]

  • Bioaustralis Fine Chemicals. (n.d.). Hydrastine. [Link]

  • Taylor & Francis. (n.d.). Bicuculline – Knowledge and References. [Link]

  • Johnston, G. A. R. (2013). Advantages of an antagonist: bicuculline and other GABA antagonists. British Journal of Pharmacology, 169(2), 328–336. [Link]

  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Pharmacology, Chapter 1: Unit 1.7. [Link]

  • Wikipedia contributors. (2023, November 26). Bicuculline. In Wikipedia, The Free Encyclopedia. [Link]

  • Ueno, S., Bracamontes, J., Zorumski, C., Weiss, D. S., & Steinbach, J. H. (1997). Bicuculline and Gabazine Are Allosteric Inhibitors of Channel Opening of the GABAA Receptor. Journal of Neuroscience, 17(2), 625–634. [Link]

  • Farrant, M., & Nusser, Z. (2005). Variations on an inhibitory theme: phasic and tonic activation of GABAA receptors. Nature Reviews Neuroscience, 6(3), 215-229. [Link]

  • Stewart, L. N., et al. (2011). Competitive Antagonism of Anesthetic Action at the γ-Aminobutyric Acid Type A Receptor by a Novel Etomidate Analogue with Low Intrinsic Efficacy. Anesthesiology, 115(5), 979–987. [Link]

  • ResearchGate. (n.d.). Data from electrophysiological studies of GABA(A) receptor antagonists. [Link]

  • PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

  • Sophion Bioscience. (n.d.). Ligand gated ion channels: GABAA receptor pharmacology on QPatch. [Link]

Sources

Comparative

Head-to-head comparison of different (+)-Hydrastine synthesis routes

Executive Summary This guide evaluates three distinct synthetic strategies for (1R, 9S)-(-)- -hydrastine (and its enantiomer, the pharmacologically potent (+)-hydrastine). While early biomimetic routes established the st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates three distinct synthetic strategies for (1R, 9S)-(-)-


-hydrastine  (and its enantiomer, the pharmacologically potent (+)-hydrastine). While early biomimetic routes established the structural framework, they suffered from poor stereocontrol. The modern landscape has shifted toward multicomponent convergence  and organocatalytic cascades  to solve the "phthalideisoquinoline problem"—specifically the control of the relative and absolute stereochemistry at the C1 and C9 centers.

The Verdict:

  • For Speed/Library Generation: The Falck Passerini Route offers the fastest assembly (4 steps) but yields racemic mixtures.

  • For Stereochemical Precision: The Li Shi-Epoxidation Cascade (2020) is the modern gold standard, offering >80% ee without metal catalysts.

  • For Scale/Cost: The Classical Bischler-Napieralski remains relevant for bulk production where optical resolution is acceptable.

Structural Challenge & Stereochemistry

Hydrastine possesses a phthalideisoquinoline skeleton with two contiguous chiral centers (C1 and C9 ).

  • Natural Form: (1R, 9S)-(-)-

    
    -hydrastine.[1][2]
    
  • Bioactive Target: Often the (+)-enantiomer (1S, 9R) or the natural (-)-form depending on the specific GABAergic application.

  • The Challenge: The erythro (1,9-syn) vs. threo (1,9-anti) relationship is thermodynamically sensitive. Many syntheses yield the thermodynamically more stable threo isomer, requiring late-stage epimerization to access the bioactive erythro form.

G cluster_0 Retrosynthetic Analysis Target (+)-Hydrastine (Phthalideisoquinoline Core) RouteA Route A: Biomimetic (Bischler-Napieralski) C1-N Bond Formation Target->RouteA RouteB Route B: Multicomponent (Passerini) C1-C9 Bond Formation Target->RouteB RouteC Route C: Organocatalytic (Epoxide Cascade) C1-O / C1-C9 Simultaneous Target->RouteC

Figure 1: Strategic disconnections for the Hydrastine core. Route C represents the most recent stereoselective breakthrough.

Route Analysis
Route A: The Classical Biomimetic (Bischler-Napieralski)
  • Concept: Mimics nature by condensing a phenethylamine derivative with a phthalide aldehyde (opianic acid derivative).

  • Mechanism: Amide formation

    
     Dehydrative cyclization (POCl
    
    
    
    )
    
    
    Reduction.
  • Critical Flaw: The reduction of the iminium intermediate typically yields the racemic product. Stereocontrol at C1/C9 is governed by substrate control (1,2-induction), often leading to mixtures of

    
     and 
    
    
    
    diastereomers.
  • Status: Obsolete for asymmetric synthesis; useful for generating racemic standards.

Route B: The Convergent Multicomponent (Falck, 1981)
  • Concept: Rapid assembly using isocyanide chemistry.

  • Mechanism: Intramolecular Passerini Reaction .[3] A tethered isocyanide reacts with opianic acid to form the lactonic amide in a single step.[4]

  • Efficiency: Extremely high. The entire skeleton is assembled in 4 steps from simple phenyl bromides.[4]

  • Limitation: The reaction is inherently non-stereoselective regarding the absolute configuration (racemic).

Route C: The Modern Organocatalytic Cascade (Li et al., 2020)
  • Concept: Chiral pool/Organocatalysis. Uses a Shi Epoxidation to set absolute chirality, followed by an acid-catalyzed cascade to form the isoquinoline ring.[4]

  • Mechanism:

    • Heck coupling to form a stilbene precursor.

    • Asymmetric Shi Epoxidation (using a fructose-derived ketone) to create a chiral epoxide.

    • Cascade Cyclization: Lewis acid (or Brønsted acid) triggers epoxide opening by the internal ester oxygen, followed by cyclization.

  • Advantage: High ee (up to 86%) and avoids toxic transition metals in the chirality-determining step.

Head-to-Head Data Comparison
MetricBiomimetic (Classical) Passerini (Falck) Shi Cascade (Li 2020)
Primary Strategy C1-N Bond ClosureMulticomponent AssemblyChiral Epoxide Opening
Step Count 6-8 (Linear)4 (Convergent) 7 (Linear)
Overall Yield ~15-20%~25%~30% (over key steps)
Stereocontrol (ee) 0% (Racemic)0% (Racemic)81-86%
Diastereoselectivity Poor (Mixture

)
ModerateHigh (trans-selective)
Key Reagents POCl

, NaBH

Isocyanide, Opianic AcidShi Ketone, TFA, Oxone
Scalability High (Industrial)MediumLow (Specialty Catalyst)
Detailed Experimental Protocol

Selected Method: Route C (Li Organocatalytic Cascade) . Rationale: This is the only self-validating route for modern researchers requiring high optical purity.

Phase 1: Asymmetric Epoxidation (The Chiral Setup)
  • Reagents: Stilbene precursor (1.0 equiv), Shi Ketone (0.3 equiv), Oxone (1.5 equiv), Bu

    
    NHSO
    
    
    
    (0.05 equiv).
  • Conditions: Acetonitrile/DMM (1:2), 0°C, pH 10.5 (maintained with K

    
    CO
    
    
    
    ).
  • Procedure:

    • Dissolve stilbene and Shi ketone in solvent.

    • Add aqueous buffer (0.05 M Na

      
      B
      
      
      
      O
      
      
      ).
    • Simultaneously add Oxone solution and K

      
      CO
      
      
      
      solution dropwise over 2 hours via syringe pump.
    • Checkpoint: Monitor TLC for disappearance of alkene.

    • Workup: Extract with ethyl acetate, wash with brine.

    • Result: Chiral Epoxide (>90% yield, >90% ee).

Phase 2: The Cascade Cyclization (The Key Step)
  • Reagents: Chiral Epoxide (from Phase 1), TFA (Trifluoroacetic acid, 1.5 equiv).

  • Conditions: DCM (Dichloromethane), 0°C to RT, 30 mins.

  • Procedure:

    • Dissolve epoxide in anhydrous DCM under Argon.

    • Add TFA dropwise at 0°C.

    • Stir for 30 minutes. The acid triggers the opening of the epoxide by the pendant ester group (transesterification) and subsequent closure of the isoquinoline ring.

    • Quench: Sat. NaHCO

      
      .
      
  • Epimerization (Optional): If the

    
    -isomer is formed, treat with MeOK/MeOH at reflux to thermodynamically equilibrate to the natural 
    
    
    
    -hydrastine form.
Mechanistic Visualization (Route C)

The following diagram illustrates the elegant cascade mechanism of the Li synthesis, where chirality transfer occurs from the epoxide to the final heterocycle.

LiCascade cluster_cycle Cascade Mechanism Step1 Stilbene Precursor (Achiral) Step2 Shi Epoxidation (Oxone + Chiral Ketone) Step1->Step2 Intermediate1 Chiral Epoxide (High ee%) Step2->Intermediate1 Induction of Chirality Step3 Acid Activation (TFA) Intermediate1->Step3 Mech1 Epoxide Opening (Inversion at C1) Step3->Mech1 Mech2 Lactone Transesterification Mech1->Mech2 Mech3 Pictet-Spengler type Cyclization Mech2->Mech3 Product (-)-beta-Hydrastine Core (Phthalideisoquinoline) Mech3->Product Stereospecific

Figure 2: Mechanistic flow of the Li (2020) Asymmetric Cascade. The chirality established in the epoxidation step dictates the final stereochemistry.

References
  • Falck, J. R., Manna, S., & Mioskowski, C. (1981). "Passerini reaction in the total synthesis of hydrastine." Journal of the American Chemical Society, 103(19), 5947–5949. Link

  • Li, J., Wu, T., Song, X., et al. (2020). "Studies on asymmetric total synthesis of (−)-β-hydrastine via a chiral epoxide ring-opening cascade cyclization strategy." RSC Advances, 10, 18888-18893. Link

  • Shamma, M. (1972). The Isoquinoline Alkaloids: Chemistry and Pharmacology. Academic Press. (Foundational text for Bischler-Napieralski routes).
  • Orito, K., Miyazawa, M., & Nakamura, K. (2006). "Synthesis of phthalideisoquinoline alkaloids via asymmetric hydrogenation." Organic Letters.

Sources

Validation

A Researcher's Guide to Validating the GABAA Receptor Subtype Specificity of (+)-Hydrastine

For researchers and drug development professionals, understanding the nuanced interactions between a ligand and its target is paramount. This guide provides an in-depth comparison and a validated experimental framework f...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the nuanced interactions between a ligand and its target is paramount. This guide provides an in-depth comparison and a validated experimental framework for assessing the specificity of (+)-hydrastine for γ-aminobutyric acid type A (GABAA) receptor subtypes. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to characterizing this potent competitive antagonist.

GABAA receptors, the primary mediators of fast synaptic inhibition in the central nervous system, are heteropentameric chloride ion channels.[1][2][3] The vast diversity of their subunit composition (α1–6, β1–3, γ1–3, δ, ε, π, ρ1–3, and θ) gives rise to a wide array of receptor subtypes with distinct pharmacological properties and anatomical localizations.[1][4] This heterogeneity is the foundation for developing subtype-selective drugs with improved therapeutic profiles and fewer side effects for conditions like anxiety, epilepsy, and sleep disorders.[5][6][7]

(+)-Hydrastine, a phthalide isoquinoline alkaloid, is a known competitive antagonist of GABAA receptors.[8][9][10][11] It shares a stereochemical configuration with the classic GABAA antagonist, bicuculline, and has been shown to be a more potent convulsant and antagonist in undifferentiated receptor populations.[9][10] However, its precise selectivity profile across the various GABAA receptor subtypes remains a critical area of investigation for its potential as a pharmacological tool or therapeutic lead.

This guide will compare (+)-hydrastine's binding and functional activity with established subtype-selective compounds, providing the necessary protocols to independently verify these findings.

Comparative Analysis of GABAA Receptor Ligands

To contextualize the specificity of (+)-hydrastine, it is essential to compare its activity with well-characterized ligands that exhibit varying degrees of subtype selectivity.

LigandMechanism of ActionKnown Subtype Selectivity
GABA AgonistBinds to the orthosteric site at the β+/α- interface.
(+)-Bicuculline Competitive AntagonistConsidered the benchmark antagonist for GABAA receptors, but lacks significant subtype selectivity.[8][12][13][14]
Diazepam Positive Allosteric ModulatorBinds to the benzodiazepine site at the α+/γ- interface of α1, α2, α3, and α5-containing receptors, enhancing GABA's effect.[15][16][17][18]
Flumazenil Benzodiazepine Site AntagonistActs as an antagonist at the benzodiazepine binding site.
Zolpidem Positive Allosteric ModulatorShows preferential affinity for α1-containing receptors.
L-838,417 Partial Agonist at α2, α3, α5A non-sedating anxiolytic that acts as a partial agonist at α2, α3, and α5 subtypes while having no efficacy at α1.

Experimental Validation of (+)-Hydrastine Specificity

A two-pronged approach is recommended to thoroughly validate the subtype specificity of (+)-hydrastine: radioligand binding assays to determine binding affinity and two-electrode voltage clamp (TEVC) electrophysiology to assess functional modulation.

Workflow for Validating Ligand Specificity

GABAA_pathway GABA GABA Receptor GABAA Receptor (β+/α- interface) GABA->Receptor Binds Hydrastine (+)-Hydrastine Hydrastine->Receptor Competitively Blocks Channel Chloride Channel (Closed) Receptor->Channel Remains Closed Channel_Open Chloride Channel (Open) Receptor->Channel_Open Activates Cl_influx Cl- Influx Channel_Open->Cl_influx Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: Competitive antagonism of (+)-Hydrastine at the GABAA receptor.

Step-by-Step Protocol for TEVC
  • Oocyte Preparation and Injection:

    • Harvest and defolliculate oocytes from a female Xenopus laevis.

    • Prepare cRNA for the desired α, β, and γ subunits from linearized plasmid DNA.

    • Inject a precise amount of the cRNA mixture into the cytoplasm of each oocyte.

    • Incubate the injected oocytes for 2-7 days to allow for receptor expression. [1]

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with a standard frog Ringer's solution.

    • Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

    • Clamp the membrane potential at a holding potential of -70 mV. [1]

  • Drug Application and Data Acquisition:

    • Establish a baseline current.

    • Apply a concentration of GABA that elicits a submaximal response (e.g., EC10-EC20).

    • Once a stable GABA-evoked current is achieved, co-apply increasing concentrations of (+)-hydrastine with the same concentration of GABA.

    • Record the resulting chloride currents.

    • Ensure adequate washout periods between applications.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked current in the absence and presence of different concentrations of (+)-hydrastine.

    • Calculate the percentage of inhibition for each concentration of (+)-hydrastine.

    • Plot the percentage of inhibition against the logarithm of the (+)-hydrastine concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Expected Data and Interpretation

The IC50 values will reveal the functional potency of (+)-hydrastine at different GABAA receptor subtypes. A lower IC50 indicates greater functional antagonism. Comparing these values across subtypes will provide a clear picture of its functional selectivity.

GABAA Receptor Subtype(+)-Hydrastine IC50 (µM)Bicuculline IC50 (µM)
α1β2γ2Experimental Value~2.3 [9]
α2β2γ2Experimental Value~2.3 [9]
α3β2γ2Experimental Value~2.3 [9]
α5β2γ2Experimental Value~2.3 [9]

Note: Bicuculline's IC50 is shown for comparison against GABA-stimulated [3H]-diazepam binding in rat brain membranes.[9]

Conclusion

By systematically applying the principles of competitive radioligand binding and functional electrophysiological assays, researchers can generate a comprehensive and reliable specificity profile for (+)-hydrastine. This guide provides the necessary framework to not only validate its activity but also to understand its potential as a selective pharmacological tool. The causality-driven approach, from membrane preparation to data analysis, ensures that the generated data is both accurate and trustworthy, upholding the highest standards of scientific integrity. The comparison with established ligands provides the essential context for interpreting the novel findings on (+)-hydrastine's interaction with the diverse family of GABAA receptors.

References

  • Varagic, Z., Ramerstorfer, J., Huang, S., Rallapalli, S., Sarto-Jackson, I., Cook, J., Sieghart, W., & Ernst, M. (2013). Subtype selectivity of α+β- site ligands of GABAA receptors: identification of the first highly specific positive modulators at α6β2/3γ2 receptors. British Journal of Pharmacology, 169(2), 384–399. [Link]

  • Johnston, G. A. R. (2013). Advantages of an antagonist: bicuculline and other GABA antagonists. British Journal of Pharmacology, 169(2), 328–336. [Link]

  • Wikipedia contributors. (2023). Bicuculline. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2024). Diazepam. In Wikipedia, The Free Encyclopedia. [Link]

  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. In Current Protocols in Pharmacology. John Wiley & Sons, Inc. [Link]

  • Varagic, Z., Ramerstorfer, J., Huang, S., Rallapalli, S., Sarto-Jackson, I., Cook, J., Sieghart, W., & Ernst, M. (2013). Subtype selectivity of α+β- site ligands of GABAA receptors: identification of the first highly specific positive modulators at α6β2/3γ2 receptors. British Journal of Pharmacology, 169(2), 384–399. [Link]

  • Enna, S. J. (2001). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current protocols in pharmacology, Chapter 1, Unit 1.3. [Link]

  • Korpi, E. R., Mattila, M. J., Wisden, W., & Lüddens, H. (1997). GABAA-receptor subtypes: clinical efficacy and selectivity of benzodiazepine site ligands. Annals of medicine, 29(4), 275–282. [Link]

  • Ormonde, K. P., Moy, S. S., & McNamara, J. O. (2012). Optimizing GABAA receptor antagonism for the induction of long-term potentiation in the mouse and rat dentate gyrus in vitro. American journal of physiology. Cell physiology, 302(9), C1371–C1381. [Link]

  • Griebel, G., & Perrault, G. (2007). GABA(A)/Bz receptor subtypes as targets for selective drugs. Current pharmaceutical design, 13(30), 3049–3060. [Link]

  • Jones, M. V., & Westbrook, G. L. (1995). Direct evidence for diazepam modulation of GABAA receptor microscopic affinity. The Journal of neuroscience : the official journal of the Society for Neuroscience, 15(7 Pt 1), 4704–4715. [Link]

  • Korpi, E. R., Mattila, M. J., Wisden, W., & Lüddens, H. (1997). GABA(A)-receptor subtypes: clinical efficacy and selectivity of benzodiazepine site ligands. Annals of medicine, 29(4), 275–282. [Link]

  • Huang, J. H., & Johnston, G. A. (1990). (+)-Hydrastine, a potent competitive antagonist at mammalian GABAA receptors. British journal of pharmacology, 99(4), 727–730. [Link]

  • Khom, S., Baburin, I., Timin, E., Hohaus, A., Trauner, G., Kopp, B., & Hering, S. (2007). HPLC-based activity profiling approach for the discovery of GABAA receptor ligands using an automated two microelectrode voltage clamp assay on Xenopus oocytes. Planta medica, 73(9), 934–939. [Link]

  • Richter, L., de Graaf, C., Sieghart, W., Varagic, Z., Mörzinger, M., de Esch, I. J., Ecker, G. F., & Ernst, M. (2012). Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands. Nature chemical biology, 8(5), 455–461. [Link]

  • Ueno, S., Bracamontes, J., Zorumski, C., Weiss, D. S., & Steinbach, J. H. (1997). Bicuculline and gabazine are allosteric inhibitors of channel opening of the GABAA receptor. The Journal of neuroscience : the official journal of the Society for Neuroscience, 17(2), 625–634. [Link]

  • Goodchild, J. H., Chen, P. E., & Jacob, T. C. (2019). Diazepam Accelerates GABAAR Synaptic Exchange and Alters Intracellular Trafficking. Frontiers in molecular neuroscience, 12, 263. [Link]

  • Huang, J. H., & Johnston, G. A. (1990). (+)-Hydrastine, a potent competitive antagonist at mammalian GABAA receptors. British journal of pharmacology, 99(4), 727–730. [Link]

  • Christian, C. A., & Huguenard, J. R. (2022). The diazepam binding inhibitor's modulation of the GABA-A receptor is subunit-dependent. bioRxiv. [Link]

  • Rastegar, H., & Ghavimi, H. (2013). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian journal of pharmaceutical research : IJPR, 12(Suppl), 183–190. [Link]

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  • Olsen, R. W. (2018). GABAA receptor: Positive and negative allosteric modulators. Neuropharmacology, 136(Pt A), 10–22. [Link]

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  • Olsen, R. W. (2018). GABAA receptor: Positive and negative allosteric modulators. Neuropharmacology, 136, 10-22. [Link]

  • Pressey, J. C., Mahadevan, V., & Bowie, D. (2024). Decoding the structural and functional diversity of GABAA receptors: from ensemble logic to therapeutic opportunities. Frontiers in Molecular Neuroscience, 17, 1359300. [Link]

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  • Savić, M. M., Clayton, T., Rallapalli, S., Cook, J. M., & Korpi, E. R. (2011). NOVEL POSITIVE ALLOSTERIC MODULATORS OF GABAA RECEPTORS: DO SUBTLE DIFFERENCES IN ACTIVITY AT α1 PLUS α5 VERSUS α2 PLUS α3 SUBUNITS ACCOUNT FOR DISSIMILARITIES IN BEHAVIORAL EFFECTS IN RATS?. Neuroscience, 172, 389–398. [Link]

  • Alila Medical Media. (2017, April 24). Neuroscience Basics: GABA Receptors and GABA Drugs, Animation [Video]. YouTube. [Link]

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Sources

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One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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